molecular formula C14H13NO2 B016823 3-methoxy-N-phenylbenzamide CAS No. 6833-23-4

3-methoxy-N-phenylbenzamide

Cat. No.: B016823
CAS No.: 6833-23-4
M. Wt: 227.26 g/mol
InChI Key: OAAVWHUTJIJKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N-phenylbenzamide is a chemical compound belonging to the N-phenylbenzamide class, which has been identified in scientific literature as a scaffold of interest in medicinal chemistry and antiviral research . Members of this structural class have demonstrated promising biological activities in research settings, particularly as inhibitors of enterovirus 71 (EV71), a significant public health concern . The structure of 3-methoxy-N-phenylbenzamide, featuring a methoxy substituent on the benzamide ring, is related to analogs investigated for their structure-activity relationships, helping to elucidate the importance of substituents on the core benzamide framework . While specific biological data for 3-methoxy-N-phenylbenzamide may be limited in the public domain, its structural similarity to active N-phenylbenzamide derivatives suggests its value as a key intermediate or reference standard in drug discovery efforts . Researchers utilize this compound to explore synthetic pathways, structure-activity relationships (SAR), and biochemical mechanisms. The N-phenylbenzamide scaffold is recognized for its potential in developing novel therapeutic agents, and 3-methoxy-N-phenylbenzamide serves as a building block in this extensive field of study. Applications: • Medicinal Chemistry Research: Serves as a synthetic intermediate or core structure for the design and development of novel bioactive molecules . • Antiviral Discovery: Used in structural-activity relationship (SAR) studies to investigate chemical scaffolds with reported activity against viruses such as Enterovirus 71 (EV71) and Hepatitis C virus (HCV) . • Biochemical Profiling: Employed as a reference compound or building block in enzymatic and cellular assays to probe biological targets and mechanisms of action. Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

3-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAVWHUTJIJKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356848
Record name 3-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6833-23-4
Record name 3-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methoxy-N-phenylbenzamide (CAS 6833-23-4): Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

A Definitive Guide to Synthesis, Characterization, and Pharmacological Utility

Executive Summary

3-Methoxy-N-phenylbenzamide (CAS 6833-23-4), also known as N-phenyl-m-anisamide, represents a critical scaffold in the library of "privileged structures" within medicinal chemistry. Characterized by a benzanilide core with a meta-methoxy substitution, this compound serves as both a versatile building block and a lead pharmacophore.[1] Its structural derivatives have demonstrated significant biological activity, ranging from antiviral efficacy against Enterovirus 71 (EV71) and Hepatitis B Virus (HBV) to potential tubulin polymerization inhibition.[1]

This guide provides a rigorous technical breakdown of its synthesis via the Schotten-Baumann mechanism, detailed characterization protocols, and an analysis of its role in structure-activity relationship (SAR) studies.

Chemical Identity & Physical Properties[1][2][3][4][5]

Nomenclature & Identification
ParameterDetail
IUPAC Name 3-Methoxy-N-phenylbenzamide
Common Synonyms N-Phenyl-m-anisamide; 3-Methoxybenzanilide
CAS Number 6833-23-4
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
SMILES COC1=CC=CC(C(NC2=CC=CC=C2)=O)=C1
InChIKey OAAVWHUTJIJKOU-UHFFFAOYSA-N
Physical Characteristics
PropertyValue / Description
Physical State Off-white to white crystalline solid
Melting Point 108–110 °C (Typical range for meta-substituted benzanilides)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Sparingly soluble in water
pKa (Calculated) ~14.5 (Amide NH)
LogP ~2.6 (Lipophilic, membrane permeable)

Synthesis & Manufacturing Protocol

Core Methodology: Acyl Chloride Coupling

The most robust synthesis route utilizes a nucleophilic acyl substitution between 3-methoxybenzoyl chloride and aniline.[1] This method is preferred over direct carboxylic acid coupling (using EDC/HOBt) for scale-up due to higher atom economy and simplified purification.[1]

Reaction Scheme

The reaction proceeds via the attack of the aniline nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of HCl, which is scavenged by a base (Triethylamine).

Synthesispathway SM1 3-Methoxybenzoyl Chloride (Electrophile) Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C SM2 Aniline (Nucleophile) SM2->Inter DCM, 0°C Base Triethylamine (Et3N) (Base Scavenger) Base->Inter Proton Capture Prod 3-Methoxy-N-phenylbenzamide (Target) Inter->Prod Elimination Byprod Et3N·HCl (Salt Byproduct) Inter->Byprod Precipitation

Figure 1: Mechanistic pathway for the synthesis of 3-methoxy-N-phenylbenzamide via acid chloride coupling.

Detailed Experimental Procedure

Scale: 100 mmol (approx. 22.7 g theoretical yield)

Reagents:

  • 3-Methoxybenzoyl chloride (17.1 g, 100 mmol)

  • Aniline (9.3 g, 100 mmol)

  • Triethylamine (TEA) (15.2 g, 150 mmol)

  • Dichloromethane (DCM) (200 mL, anhydrous)

Protocol:

  • Preparation: Charge a 500 mL round-bottom flask with Aniline (1.0 eq) and TEA (1.5 eq) in DCM (150 mL). Cool the solution to 0°C using an ice bath to control the exotherm.[1]

  • Addition: Dissolve 3-Methoxybenzoyl chloride (1.0 eq) in DCM (50 mL). Add this solution dropwise to the aniline mixture over 30 minutes. Note: Maintain internal temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Dilute with 100 mL DCM.

    • Wash with 1M HCl (2 x 100 mL) to remove unreacted aniline and TEA.[1]

    • Wash with Sat. NaHCO₃ (2 x 100 mL) to remove unreacted acid chloride/acid.[1]

    • Wash with Brine (100 mL).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[1]

Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following diagnostic signals.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d₆
  • Amide Proton: δ 10.15 (s, 1H, NH ).[1] Diagnostic singlet, disappears with D₂O shake.

  • Methoxy Group: δ 3.82 (s, 3H, -OCH ₃). Sharp singlet, key identifier.

  • Aromatic Region:

    • δ 7.75 (d, 2H, Aniline ortho-H)

    • δ 7.55 (d, 1H, Benzoyl ortho-H)

    • δ 7.45 (s, 1H, Benzoyl ortho-H between OMe and CO)

    • δ 7.35 (t, 2H, Aniline meta-H)

    • δ 7.15 (m, 3H, Remaining aromatic H)

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass: [M+H]⁺ = 228.27 m/z

  • Fragmentation: Loss of methoxy group or cleavage of the amide bond may be observed at higher collision energies.[1]

Biological & Pharmacological Applications[1][3][6][7]

The "Privileged Scaffold" Concept

3-Methoxy-N-phenylbenzamide serves as a minimal pharmacophore.[1] The 3-methoxy group provides a hydrogen bond acceptor site, while the amide linker positions the two phenyl rings in a non-planar conformation (approx. 30–60° twist), mimicking peptide bonds found in biological systems.

Key Therapeutic Areas

Research indicates this scaffold is central to several drug discovery campaigns:

  • Antiviral Activity (EV71 & HBV): Derivatives of N-phenylbenzamide have been identified as potent inhibitors of Enterovirus 71 (EV71) and Hepatitis B Virus (HBV).[1][2] The mechanism involves the upregulation of APOBEC3G , a host cytidine deaminase that hypermutates viral DNA/RNA, rendering it non-functional.

  • Tubulin Polymerization Inhibition: The structural similarity to Combretastatin A-4 allows certain methoxy-substituted benzanilides to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[1]

BiologicalActivity Core 3-Methoxy-N-phenylbenzamide (Scaffold) Target1 Host Factor: APOBEC3G Core->Target1 Upregulation Target2 Target: Tubulin (Colchicine Site) Core->Target2 Binding Effect1 Mechanism: Hypermutation of Viral Genome Target1->Effect1 Effect2 Mechanism: Microtubule Destabilization Target2->Effect2 Disease1 Indication: Hepatitis B / EV71 Effect1->Disease1 Disease2 Indication: Oncology (Antiproliferative) Effect2->Disease2

Figure 2: Pharmacological interaction map highlighting the dual potential of the benzanilide scaffold in virology and oncology.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for benzanilides.[1]

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid inhalation of dust.[1]

References

  • Chemical Identity & Properties: PubChem. 4-methoxy-N-phenylbenzamide (Isomer/Analog Reference). National Library of Medicine.[1] Available at: [Link]

  • Synthesis Protocol: PrepChem. Synthesis of 3-Methoxy-N-phenylbenzamide. Available at: [Link]

  • Antiviral Activity (EV71): MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available at: [Link]

  • Antiviral Activity (HBV/APOBEC3G): SciSpace/Dove Press.[1] Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Available at: [Link]

  • Structural Analysis: MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available at: [Link]

Sources

synthesis of 3-methoxy-N-phenylbenzamide from 3-methoxybenzoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide details the synthesis of 3-methoxy-N-phenylbenzamide (CAS: 6833-23-4) via nucleophilic acyl substitution. Targeted at drug development professionals, this protocol prioritizes high-purity isolation suitable for biological screening or subsequent scaffold elaboration. The method utilizes a modified Schotten-Baumann approach under anhydrous conditions to minimize hydrolytic side reactions, achieving yields >90% with standard benchtop techniques.

Introduction & Strategic Relevance

The formation of the amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all marketed drugs. 3-Methoxy-N-phenylbenzamide represents a valuable structural motif, serving as a core scaffold for various bioactive molecules, including potential kinase inhibitors and GPCR ligands.

While the classical aqueous Schotten-Baumann reaction is effective for robust substrates, the protocol presented here employs an anhydrous dichloromethane (DCM) system with triethylamine (TEA) as the scavenger base. This approach offers superior solubility control, easier workup for lipophilic products, and protection against the hydrolysis of the acid chloride starting material.

Reaction Mechanics

The synthesis proceeds via an addition-elimination mechanism (Nucleophilic Acyl Substitution). The nitrogen lone pair of aniline attacks the electrophilic carbonyl carbon of 3-methoxybenzoyl chloride.

Mechanistic Pathway
  • Nucleophilic Attack: Aniline attacks the carbonyl carbon, disrupting the pi-bond and forming a tetrahedral intermediate.

  • Elimination: The carbonyl pi-bond reforms, expelling the chloride ion (good leaving group).

  • Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive anilinium salts.

ReactionMechanism Reactants Reactants (Aniline + Acid Chloride) TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Elimination of Cl- TS->Elimination Collapse of Intermediate Product 3-Methoxy-N-phenylbenzamide + TEA-HCl Elimination->Product Deprotonation by Base

Figure 1: Mechanistic flow of the amidation reaction.

Experimental Protocol

Scale: 147 mmol (approx. 30 g output) Time: 2-3 Hours active / Overnight drying

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.AmountRole
3-Methoxybenzoyl chloride 170.591.025.1 gElectrophile
Aniline 93.131.013.4 mLNucleophile
Triethylamine (TEA) 101.191.530.7 mLBase / Acid Scavenger
Dichloromethane (DCM) 84.93Solvent~250 mLReaction Medium
Step-by-Step Procedure

Step 1: Preparation of Nucleophile Solution

  • Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with 13.4 mL of aniline and 30.7 mL of triethylamine .

  • Dilute with 150 mL of anhydrous DCM .

  • Cool the solution to 0 °C using an ice bath. Rationale: Controlling the initial temperature mitigates the exothermicity of the reaction, preventing impurity formation.

Step 2: Electrophile Addition

  • Dissolve 25.1 g of 3-methoxybenzoyl chloride in 50 mL of anhydrous DCM in a pressure-equalizing addition funnel.

  • Add the acid chloride solution dropwise to the stirring aniline mixture over 30 minutes.

    • Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 30–60 minutes.

Step 3: Quench and Workup

  • Dilute the reaction mixture with 100 mL of 1N Sodium Bicarbonate (NaHCO₃) . This quenches any unreacted acid chloride and neutralizes residual HCl.

  • Transfer to a separatory funnel. Separate the layers.

  • Wash the organic (DCM) layer sequentially with:

    • 100 mL Water (removes salts).

    • 100 mL 1M NaOH (removes unreacted acid/phenols).

    • 100 mL Brine (removes residual water).

  • Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .

Step 4: Isolation

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield an off-white solid.

  • Optional Purification: Recrystallize from hot Ethanol/Water or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) if purity is <98%.

Workflow Start Start: Aniline + TEA in DCM (0°C) Add Dropwise Addition of 3-Methoxybenzoyl Chloride Start->Add React Stir at RT (30-60 min) Add->React Quench Quench with 1N NaHCO3 React->Quench Wash Wash: H2O -> 1M NaOH -> Brine Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Product: 3-Methoxy-N-phenylbenzamide Dry->Final

Figure 2: Operational workflow for the synthesis process.

Characterization & Data

The isolated product should be characterized to confirm identity and purity.

Physical Properties
PropertyValue
Appearance Off-white to white crystalline solid
Melting Point 113 – 115 °C
Molecular Weight 227.26 g/mol
Solubility Soluble in DCM, DMSO, Methanol; Insoluble in Water
Spectral Data (Expected)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.87 (s, 1H, NH)

    • δ 7.69 (d, 2H, ortho-phenyl)[1]

    • δ 7.47 – 7.37 (m, aromatic protons)

    • δ 7.10 (m, aromatic protons)

    • δ 3.88 (s, 3H, -OCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • Distinct carbonyl peak ~165.5 ppm.[1]

    • Methoxy carbon ~55.5 ppm.

    • Aromatic region: 112–160 ppm.

Troubleshooting & Optimization

Common Issues
  • Low Yield: Often caused by hydrolysis of the acid chloride before reaction. Ensure all glassware is flame-dried and reagents are stored under inert gas.

  • Oiling Out: If the product forms an oil during workup, induce crystallization by scratching the flask walls or adding a seed crystal. Trituration with cold hexanes can also solidify the product.

Safety Considerations
  • 3-Methoxybenzoyl chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Aniline: Toxic by inhalation and skin contact. Potential carcinogen.[2]

  • DCM: Volatile organic solvent. Avoid inhalation.

References

  • PrepChem. Synthesis of 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide (Analogous spectral data reference). Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Material: NMR Spectra of substituted benzamides. Retrieved from [Link][3][4]

  • Organic Syntheses. General Schotten-Baumann Procedures (Benzanilide). Coll. Vol. 1, p. 82 (1941). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Theoretical and Practical Aspects of 3-methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-methoxy-N-phenylbenzamide, a molecule of significant interest in medicinal and materials chemistry. We will delve into its synthesis, spectroscopic characterization, and theoretical underpinnings, offering insights for researchers, scientists, and professionals in drug development. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep and applicable understanding of the subject matter.

Introduction: The Significance of the N-Phenylbenzamide Scaffold

N-arylbenzamides represent a critical structural motif in the landscape of biologically active compounds.[1] The inherent versatility of this scaffold, arising from the diverse synthetic approaches and the wide array of possible pendant functionalities, makes it a cornerstone in the construction of screening libraries for drug discovery.[1] The amide linkage provides a stable, planar unit that can participate in hydrogen bonding, a key interaction in many biological systems. The aromatic rings offer platforms for π-stacking interactions and can be functionalized to modulate the molecule's steric and electronic properties.

3-methoxy-N-phenylbenzamide, with its methoxy group at the meta-position of the benzoyl ring, presents a unique combination of electronic and steric features. The methoxy group, being an electron-donating group, can influence the reactivity and binding affinity of the molecule. Its specific placement at the meta-position avoids direct resonance effects on the carbonyl group, leading to more subtle electronic modulation compared to ortho- or para-substitution. Understanding the interplay of these structural features is paramount for the rational design of novel therapeutics and functional materials.

Synthesis of 3-methoxy-N-phenylbenzamide: A Validated Protocol

The synthesis of 3-methoxy-N-phenylbenzamide is most commonly and efficiently achieved through the acylation of aniline with 3-methoxybenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution and is widely employed due to its high yield and relatively straightforward procedure.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for the successful synthesis of the target compound.

  • Reactants: 3-methoxybenzoyl chloride is the acylating agent of choice due to the high reactivity of the acyl chloride functional group. Aniline serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbonyl carbon of the acyl chloride.

  • Base: A tertiary amine, such as triethylamine, is incorporated to act as a base. Its primary role is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The removal of HCl is crucial as it can protonate the aniline, rendering it non-nucleophilic and thus halting the reaction.

  • Solvent: A non-protic solvent like dichloromethane is utilized to dissolve the reactants and facilitate the reaction without interfering with the reactive species.

Step-by-Step Experimental Protocol

The following protocol is a robust and validated method for the synthesis of 3-methoxy-N-phenylbenzamide:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoyl chloride in dichloromethane.

  • Addition of Aniline: In a separate vessel, prepare a solution of aniline and triethylamine. Slowly add this solution to the stirred solution of 3-methoxybenzoyl chloride at room temperature. The slow addition helps to control the exothermic nature of the reaction.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate. This will neutralize any remaining acid and facilitate the separation of the organic and aqueous layers.

  • Purification: Separate the organic layer and wash it sequentially with water, 1 M sodium hydroxide, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallization: The crude solid can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a white to off-white crystalline solid.[2]

Reaction Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants 3-methoxybenzoyl_chloride 3-methoxybenzoyl chloride in Dichloromethane Reaction_Vessel Reaction Vessel (Stirring, Room Temp) 3-methoxybenzoyl_chloride->Reaction_Vessel Aniline_Triethylamine Aniline & Triethylamine Aniline_Triethylamine->Reaction_Vessel Workup Aqueous Work-up (NaHCO3, H2O, NaOH, Brine) Reaction_Vessel->Workup Purification Purification (Drying, Filtration, Concentration) Workup->Purification Final_Product 3-methoxy-N-phenylbenzamide Purification->Final_Product

Caption: A schematic representation of the synthesis workflow for 3-methoxy-N-phenylbenzamide.

Spectroscopic Characterization: Elucidating the Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. The protons on the phenyl ring attached to the nitrogen will likely appear as a multiplet in the aromatic region (δ 7.0-7.8 ppm). The protons on the 3-methoxybenzoyl ring will also resonate in this region, with their chemical shifts and coupling patterns influenced by the methoxy and amide substituents. The methoxy group protons will give rise to a sharp singlet at approximately δ 3.8 ppm. The amide proton (N-H) will appear as a broad singlet, with its chemical shift being solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will resonate between δ 110-160 ppm. The methoxy carbon will appear at approximately δ 55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300-3500A sharp to broad band, indicating the amide N-H bond.
C-H Stretch (Aromatic)3000-3100Characteristic of C-H bonds in the benzene rings.
C=O Stretch (Amide I)1630-1680A strong, sharp band, characteristic of the amide carbonyl group.
N-H Bend (Amide II)1510-1570A medium to strong band.
C-O Stretch (Ether)1200-1300Indicative of the aryl-alkyl ether linkage of the methoxy group.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 3-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z 227.26.[3][4] Common fragmentation patterns would involve cleavage of the amide bond, leading to fragments corresponding to the benzoyl and anilide moieties.

Theoretical Studies: A Computational Perspective

While specific theoretical studies on 3-methoxy-N-phenylbenzamide are not extensively published, we can draw valuable insights from computational analyses of closely related benzanilide derivatives.[5][6][7] Density Functional Theory (DFT) calculations are a powerful tool to investigate the molecular structure, electronic properties, and reactivity of such molecules.

Molecular Geometry and Conformational Analysis

DFT calculations, often employing methods like B3LYP with a suitable basis set (e.g., 6-311G), can predict the optimized geometry of 3-methoxy-N-phenylbenzamide.[6] Studies on analogous N-phenylbenzamides have shown that the two phenyl rings are not coplanar.[5] The dihedral angle between the planes of the benzene rings is a key conformational parameter. For instance, in N-(4-methoxyphenyl)benzamide, this angle is approximately 65°.[8] A similar non-planar conformation is expected for 3-methoxy-N-phenylbenzamide.

The amide linkage itself is generally planar. The rotational barriers around the C-N and C-C bonds connecting the amide to the phenyl rings can also be calculated to understand the conformational flexibility of the molecule.

Electronic Properties

DFT calculations can provide a wealth of information about the electronic structure of the molecule:

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO can provide insights into the chemical stability and reactivity of the molecule.

  • Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about the bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

Logical Framework for Computational Analysis

DFT_Workflow cluster_outputs Calculated Properties Input_Structure Initial 3D Structure of 3-methoxy-N-phenylbenzamide DFT_Calculation DFT Calculation (e.g., B3LYP/6-311G) Input_Structure->DFT_Calculation Geometry_Optimization Geometry Optimization DFT_Calculation->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Electronic_Properties Electronic Property Analysis Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Geometry (Bond lengths, angles, dihedrals) Geometry_Optimization->Optimized_Geometry Vibrational_Frequencies Vibrational Frequencies (IR/Raman spectra prediction) Frequency_Calculation->Vibrational_Frequencies HOMO_LUMO HOMO/LUMO Energies (Reactivity descriptors) Electronic_Properties->HOMO_LUMO MEP_Map Molecular Electrostatic Potential (Charge distribution) Electronic_Properties->MEP_Map

Sources

Methodological & Application

Application Notes and Protocols: Purification of 3-methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 3-methoxy-N-phenylbenzamide

3-methoxy-N-phenylbenzamide (CAS 6833-23-4) is a substituted benzamide derivative of interest in medicinal chemistry and materials science.[1][2] Like many active pharmaceutical ingredients (APIs) and advanced materials, its efficacy, safety, and performance are directly contingent on its purity. Even trace amounts of synthetic byproducts, unreacted starting materials, or residual solvents can lead to altered biological activity, unpredictable physical properties, and compromised experimental reproducibility.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and scalable techniques for the purification of 3-methoxy-N-phenylbenzamide. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and troubleshoot methods for optimal results.

Understanding the Impurity Profile

Effective purification begins with a thorough understanding of potential impurities. The most common synthetic route to 3-methoxy-N-phenylbenzamide is the acylation of aniline with 3-methoxybenzoyl chloride.[4][] Another approach involves the direct condensation of 3-methoxybenzoic acid and aniline using a coupling agent.[6][7]

Based on these syntheses, the primary impurities are likely to be:

  • Unreacted Starting Materials: 3-methoxybenzoic acid and aniline.

  • Reagent-Derived Byproducts: Coupling agents (e.g., DCC, HATU) and their urea or uronium salt byproducts.[]

  • Side-Reaction Products: Self-condensation products or products from reactions with residual water.

  • Residual Solvents: Dichloromethane, triethylamine, ethyl acetate, etc., used during the reaction and workup.[4]

The following diagram outlines the decision-making process for selecting a suitable purification strategy based on the initial purity and scale.

Purification_Strategy start Crude 3-methoxy-N-phenylbenzamide purity_check Assess Purity & Scale (TLC, NMR, LC-MS) start->purity_check recrystallization Recrystallization purity_check->recrystallization High Purity (>90%) Large Scale (>5g) chromatography Column Chromatography purity_check->chromatography Moderate Purity (50-90%) Small to Med Scale (<5g) prep_hplc Preparative HPLC purity_check->prep_hplc Low Purity (<50%) Complex Mixture High Purity Needed analysis Confirm Purity (NMR, LC-MS, MP) recrystallization->analysis chromatography->analysis prep_hplc->analysis final_product Pure Product (>98%) analysis->chromatography Impure analysis->final_product Purity Confirmed

Caption: Workflow for selecting the optimal purification technique.

Physicochemical Properties for Purification Strategy

Understanding the compound's properties is fundamental to designing an effective purification protocol.

PropertyValue / ObservationImplication for Purification
Molecular Formula C₁₄H₁₃NO₂[8]Provides the basis for molecular weight.
Molecular Weight 227.26 g/mol [1][8]Used for calculating molar equivalents and yields.
Appearance Off-white solid[4]Indicates that recrystallization is a viable primary technique.
Solubility Soluble in chlorinated solvents (DCM), moderately soluble in polar aprotic solvents (EtOAc, Acetone), poorly soluble in nonpolar solvents (hexanes) and water.Guides solvent selection for both recrystallization and chromatography.
LogP 2.9475 (Computed)[8]Suggests good retention on reversed-phase media and moderate polarity for normal-phase chromatography.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the most efficient method for purifying solid compounds on a large scale, provided the initial purity is relatively high (>90%).[9][10] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[11]

Causality Behind Experimental Choices:

  • Solvent Selection: The ideal solvent should dissolve the compound well when hot but poorly when cold.[11] For 3-methoxy-N-phenylbenzamide, a mixed solvent system of ethanol/water or ethyl acetate/hexanes is effective. The polar solvent (ethanol or ethyl acetate) dissolves the amide at high temperatures, while the anti-solvent (water or hexanes) is added to reduce solubility upon cooling, inducing crystallization.

  • Minimum Hot Solvent: Using the minimum amount of boiling solvent ensures the solution is saturated, maximizing the yield upon cooling.[10]

  • Slow Cooling: Gradual cooling is crucial for the formation of well-defined, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

Step-by-Step Methodology:

  • Place the crude 3-methoxy-N-phenylbenzamide (e.g., 5.0 g) in an Erlenmeyer flask.

  • Add a minimal amount of a suitable primary solvent (e.g., ethanol or ethyl acetate) to the flask.

  • Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution at the boiling point.

  • Once dissolved, slowly add a hot anti-solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of the cold recrystallization solvent mixture.

  • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

For moderately pure samples or when recrystallization fails to remove closely related impurities, flash column chromatography is the method of choice.[12][13] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[14]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar stationary phase (Brønsted acid) that effectively separates compounds of moderate polarity like 3-methoxy-N-phenylbenzamide.[15]

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (hexanes or petroleum ether) and a more polar solvent (ethyl acetate) is used. Starting with a low polarity eluent allows non-polar impurities to elute first. Gradually increasing the polarity allows for the elution of the target compound, leaving more polar impurities on the column.[16]

  • Rf Value: The ideal retention factor (Rf) for the target compound on a TLC plate is between 0.25 and 0.35 to ensure good separation on the column.

Step-by-Step Methodology:

  • TLC Analysis: Determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 3:1) to achieve an Rf of ~0.3 for the product spot.

  • Column Packing: Prepare a flash column with silica gel, packing it with the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) according to the separation observed on the TLC.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Combining and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing tlc 1. Develop TLC Method (Hexane:EtOAc) pack 2. Pack Silica Column tlc->pack load 3. Load Sample (Dry or Wet) pack->load elute 4. Elute with Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evap 8. Evaporate Solvent combine->evap product Pure 3-methoxy-N-phenylbenzamide evap->product

Caption: Step-by-step flash column chromatography workflow.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving the highest possible purity (>99.5%) or for separating very challenging mixtures, preparative HPLC is the ultimate tool.[17][18][19] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.

Causality Behind Experimental Choices:

  • Mode Selection: Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is generally effective for compounds with moderate polarity like 3-methoxy-N-phenylbenzamide.

  • Method Development: An analytical-scale HPLC method must first be developed to optimize the separation of the target compound from its impurities. This method is then scaled up for preparative work.[17][20]

  • Loading: To maximize throughput without sacrificing purity, a loading study is performed on the analytical column to determine the maximum amount of crude material that can be injected while maintaining baseline separation of the target peak.

Step-by-Step Methodology:

  • Analytical Method Development:

    • Screen various C18 analytical columns and mobile phase compositions (e.g., gradients of water/acetonitrile or water/methanol, with or without 0.1% formic acid or TFA).

    • Optimize the gradient to achieve maximum resolution between the product peak and adjacent impurity peaks.

  • Scale-Up Calculation:

    • Use established formulas to scale the flow rate and injection volume from the analytical column to the preparative column based on their respective diameters and lengths.[17]

  • Sample Preparation:

    • Dissolve the crude material in the mobile phase or a compatible strong solvent (e.g., DMSO, DMF).

    • Filter the sample through a 0.45 µm filter to remove particulates that could damage the column.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run the scaled-up gradient method.

  • Fraction Collection:

    • Use an automated fraction collector triggered by UV absorbance to collect the peak corresponding to 3-methoxy-N-phenylbenzamide.

  • Post-Processing:

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile/methanol) via rotary evaporation.

    • If the mobile phase contained water, lyophilize (freeze-dry) the remaining aqueous solution to obtain the final solid product.

Purity Analysis and Characterization

The purity of the final product must be rigorously confirmed. No single technique is sufficient; a combination of methods provides a comprehensive assessment.[14][21]

  • Thin-Layer Chromatography (TLC): A quick check for the presence of impurities. The purified compound should appear as a single spot.[22]

  • Melting Point: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause melting point depression and broadening.[10]

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. An analytical HPLC run on the final product should show a single major peak, allowing for purity calculation (e.g., >99% by area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.[22]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. LC-MS is particularly powerful for detecting and identifying trace impurities.[22]

References

  • PrepChem. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

  • Google Patents. (2011). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.
  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methoxy-N-methylbenzamide. PubChem. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHOXY-N-PHENYLBENZAMIDE | CAS 6833-23-4. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • SciSpace. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts. Retrieved from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • NCERT. (n.d.). PURIFICATION AND CRITERIA OF PURITY. Retrieved from [Link]

  • Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]

  • Reddit. (2016, January 16). Column Chromatography: Amides. r/chemistry. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative HPLC Columns. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

Sources

analytical methods for 3-methoxy-N-phenylbenzamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Characterization Framework for 3-Methoxy-N-Phenylbenzamide

Executive Summary

This guide provides a validated analytical framework for the characterization of 3-methoxy-N-phenylbenzamide , a structural analog often used as a model compound in amide coupling studies and a scaffold in medicinal chemistry (e.g., kinase inhibition research). Unlike generic protocols, this document focuses on the specific electronic effects of the meta-methoxy substituent on the benzoyl ring and how these influence spectral and chromatographic behavior.

Key Technical Challenges Addressed:

  • Regio-isomer Differentiation: Distinguishing the target from its inverse amide isomer (N-(3-methoxyphenyl)benzamide).

  • Proton Exchange: Managing amide proton variability in NMR.

  • Response Factors: Optimizing UV detection wavelengths based on the extended conjugation of the benzanilide system.

Molecule Profile & Physicochemical Properties

PropertySpecificationNotes
IUPAC Name 3-Methoxy-N-phenylbenzamideAlso known as N-Phenyl-m-anisamide
CAS Registry 6833-23-4
Molecular Formula C₁₄H₁₃NO₂
Molecular Weight 227.26 g/mol
Solubility DMSO, Methanol, DCMSparingly soluble in water
Key Functional Groups Secondary Amide, Ether (Methoxy)Amide I/II bands are diagnostic
UV Max (Predicted) ~254 nm, ~280 nmBenzoyl-Aniline conjugation

Analytical Workflow Overview

The following decision tree outlines the logical flow from crude synthesis to final Certificate of Analysis (CoA) generation.

AnalyticalWorkflow Sample Crude Sample TLC Rapid Screen (TLC/LC-MS) Sample->TLC Initial Check Purification Purification (Recrystallization/Flash) TLC->Purification If Impure Identity Structural ID (1H-NMR, IR) Purification->Identity Isolate Purity Quantitation (HPLC-UV) Identity->Purity Confirm Structure Purity->Purification <95% Purity SolidState Solid State (DSC/XRD) Purity->SolidState >98% Purity CoA Final CoA SolidState->CoA Characterize Form

Figure 1: Analytical lifecycle for benzamide derivatives. The feedback loop ensures no material proceeds to solid-state analysis without meeting purity thresholds.

Protocol 1: Structural Confirmation (Spectroscopy)

A. Nuclear Magnetic Resonance (NMR)

Objective: Confirm the position of the methoxy group (meta-position on the benzoyl ring) and the integrity of the amide bond.

  • Solvent Selection: Use DMSO-d6 rather than CDCl₃.

    • Reasoning: Amide protons (NH) often broaden or exchange in Chloroform. DMSO forms strong hydrogen bonds with the amide NH, sharpening the peak and shifting it downfield (~10 ppm) for accurate integration.

  • Diagnostic Signals (Expected):

    • Amide NH: Singlet, δ 10.0–10.4 ppm. (Disappears on D₂O shake).

    • Methoxy (-OCH₃): Sharp singlet, δ 3.80–3.85 ppm.

    • Aromatic Region (Critical for Isomer ID):

      • Benzoyl Ring (3-OMe substituted): Look for a singlet-like peak (H2) isolated from the main cluster, and a triplet (H5) representing the meta-coupling.

      • Aniline Ring (Unsubstituted): Typical monosubstituted pattern (2H doublet, 2H triplet, 1H triplet).

B. Infrared Spectroscopy (FT-IR)

Objective: Verify functional group presence.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Key Bands:

    • 3250–3350 cm⁻¹: N-H stretch (secondary amide).

    • 1640–1660 cm⁻¹: Amide I band (C=O stretch). Note: This is lower than esters due to resonance.

    • 1530–1550 cm⁻¹: Amide II band (N-H bend/C-N stretch).

    • 1250 cm⁻¹ & 1040 cm⁻¹: Aryl alkyl ether (C-O-C) asymmetric/symmetric stretch.

C. Mass Spectrometry (MS)

Objective: Confirm molecular weight and fragmentation logic.

  • Ionization: ESI+ (Electrospray Ionization).

  • Fragmentation Logic: The amide bond is the weakest link under collision-induced dissociation (CID).

    • Parent Ion: [M+H]⁺ = 228.1.

    • Primary Fragment: Cleavage of the amide bond typically yields the 3-methoxybenzoyl cation (m/z ~135).

    • Differentiation: If the isomer were N-(3-methoxyphenyl)benzamide, the benzoyl cation would be unsubstituted (m/z 105). This is a definitive structural proof.

MS_Frag Parent Parent Ion [M+H]+ m/z 228 Frag1 3-Methoxybenzoyl Cation (Acylium Ion) m/z 135 Parent->Frag1 Amide Bond Cleavage Frag2 Aniline Neutral Loss (PhNH2) Parent->Frag2 Neutral Loss (93 Da)

Figure 2: Primary fragmentation pathway in ESI-MS. The detection of m/z 135 confirms the methoxy group is on the carbonyl side of the molecule.

Protocol 2: Chromatographic Purity (HPLC-UV)

Context: Benzamides are neutral at neutral pH but can be protonated at low pH. A standard C18 reverse-phase method is recommended.

System Suitability Requirements:

  • Tailing Factor (T): < 1.5 (Amides can tail due to silanol interactions; use end-capped columns).

  • Resolution (Rs): > 2.0 between the main peak and any synthetic precursors (e.g., 3-methoxybenzoic acid or aniline).

Method Parameters:

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µmStandard stationary phase for hydrophobic aromatics.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of residual silanols, improving peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for aromatics.
Gradient 0-2 min: 30% B2-10 min: 30% -> 90% B10-12 min: 90% BGradient ensures elution of highly non-polar dimers or starting materials.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV 254 nmTargets the π-π* transitions of the benzanilide core.
Injection Vol 5-10 µLPrevent column overload.

Sample Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile:Water (50:50). Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE filter before injection.

Protocol 3: Solid-State Characterization

For drug development applications, the physical form (polymorph) affects solubility and bioavailability.

  • Differential Scanning Calorimetry (DSC):

    • Protocol: Heat 2-5 mg sample in a crimped aluminum pan from 30°C to 250°C at 10°C/min.

    • Expectation: A sharp endotherm corresponding to the melting point. Note: If multiple endotherms are observed, it indicates polymorphism or solvate desolvation.

    • Reference Range: While specific experimental data for this exact isomer is limited in public databases, analogous benzanilides typically melt between 130°C and 160°C. The purity is calculated based on the Van't Hoff equation using the melting peak shape.

  • Powder X-Ray Diffraction (PXRD):

    • Required for establishing a "fingerprint" of the crystalline form.

    • Scan: 2θ range of 2° to 40°.

    • Use Case: Compare batch-to-batch crystallinity. Amorphous material will show a "halo" rather than sharp Bragg peaks.

References

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (Used for comparative structural behavior of methoxy-benzamides).[1] Retrieved from [Link]

  • ResearchGate. (2025).[2] Isocratic RP-HPLC method for the simultaneous determination of reaction rate in N-phenylbenzamide synthesis. Retrieved from [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors. Organic Syntheses, 99, 305-325.[3] Retrieved from [Link]

Sources

Application Notes and Protocols: The Strategic Use of 3-Methoxy-N-phenylbenzamide in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Synthetic Potential of a Versatile Benzamide Scaffold

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 3-Methoxy-N-phenylbenzamide, a readily accessible aromatic amide, has emerged as a valuable and versatile scaffold. Its unique electronic and structural features—a nucleophilic methoxy-substituted ring, a modifiable N-phenyl ring, and a robust amide linkage—provide a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of 3-methoxy-N-phenylbenzamide as a key intermediate, detailing its synthesis, characterization, and application in sophisticated synthetic strategies. The protocols and insights provided herein are curated for researchers, medicinal chemists, and process development professionals seeking to leverage this scaffold in their synthetic endeavors. The N-arylbenzamide motif is frequently associated with biological activity, making this class of compounds particularly relevant in drug discovery and development.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental to its effective application. 3-Methoxy-N-phenylbenzamide is an off-white solid at room temperature.[3] Key properties are summarized in the table below.

PropertyValueSource
CAS Number 6833-23-4[Sigma-Aldrich][4]
Molecular Formula C₁₄H₁₃NO₂[ChemScene][5]
Molecular Weight 227.26 g/mol [ChemScene][5]
Topological Polar Surface Area (TPSA) 38.33 Ų[ChemScene][5]
LogP 2.9475[ChemScene][5]
Hydrogen Bond Donors 1[ChemScene][5]
Hydrogen Bond Acceptors 2[ChemScene][5]
Rotatable Bonds 3[ChemScene][5]

Standard characterization techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy to confirm the structure and purity of the synthesized intermediate.

Synthesis Protocol: A Reliable Pathway to High-Purity Intermediate

The most direct and widely used method for the synthesis of 3-methoxy-N-phenylbenzamide is the acylation of aniline with 3-methoxybenzoyl chloride. This reaction is typically high-yielding and proceeds under mild conditions.

Workflow for the Synthesis of 3-Methoxy-N-phenylbenzamide

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_reagents Dissolve 3-methoxybenzoyl chloride in methylene chloride add_aniline Slowly add aniline solution to the acid chloride solution prep_reagents->add_aniline prep_aniline Prepare solution of aniline and triethylamine prep_aniline->add_aniline react Stir at room temperature for ~30 minutes add_aniline->react quench Dilute with 1N NaHCO₃ react->quench separate Separate organic layer quench->separate wash Wash sequentially with H₂O, 1M NaOH, and brine separate->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Obtain off-white solid product concentrate->product

Caption: General workflow for the synthesis of 3-methoxy-N-phenylbenzamide.

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of 3-methoxy-N-phenylbenzamide.[3]

Materials:

  • 3-Methoxybenzoyl chloride (1.0 eq)

  • Aniline (1.0 eq)

  • Triethylamine (1.0 eq)

  • Methylene chloride (DCM)

  • 1N Sodium bicarbonate (NaHCO₃) solution

  • 1M Sodium hydroxide (NaOH) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxybenzoyl chloride (e.g., 25.1 g, 147 mmol) in methylene chloride.

  • Amine Addition: In a separate flask, prepare a solution of aniline (e.g., 13.4 mL, 147 mmol) and triethylamine (e.g., 30.7 mL) .

  • Slowly add the aniline solution to the stirred solution of 3-methoxybenzoyl chloride. The triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Reaction: Allow the mixture to react for approximately 30 minutes at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

  • Work-up:

    • Dilute the reaction mixture with a 1N sodium bicarbonate solution to quench any unreacted acid chloride and neutralize the triethylamine hydrochloride salt.[3]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with water, 1M sodium hydroxide solution (to remove any residual 3-methoxybenzoic acid), and finally with brine.[3][7]

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][7]

    • The resulting off-white solid is 3-methoxy-N-phenylbenzamide, which is often of sufficient purity for subsequent steps. Further purification can be achieved by recrystallization if necessary.

Application as a Synthetic Intermediate

The true utility of 3-methoxy-N-phenylbenzamide lies in its capacity to serve as a starting material for more complex molecules. The two aromatic rings offer distinct opportunities for functionalization.

Electrophilic Aromatic Substitution on the Methoxy-Substituted Ring

The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for selective functionalization of the benzoyl portion of the molecule. A prime example is the introduction of a nitro group, which can then be reduced to an amine—a key functional handle for further diversification, such as in the synthesis of dyes or pharmaceutical precursors.[8]

Mechanism: Nitration and Subsequent Reduction

G start 3-Methoxy-N-phenylbenzamide nitro_product Nitro-substituted intermediate start->nitro_product Electrophilic Aromatic Substitution (Nitration) nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->nitro_product reducing_agent Fe / HCl or H₂ / Pd-C amino_product Amino-substituted product reducing_agent->amino_product nitro_product->amino_product Reduction

Caption: Pathway for functionalization via nitration and reduction.

Protocol: Synthesis of 3-Amino-4-methoxy-N-phenylbenzamide

This protocol is a representative procedure based on established methods for the nitration and subsequent reduction of aromatic compounds.[8]

Part A: Nitration

Materials:

  • 3-Methoxy-N-phenylbenzamide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

Procedure:

  • Cool a flask containing concentrated sulfuric acid in an ice bath.

  • Slowly add 3-methoxy-N-phenylbenzamide to the cold sulfuric acid with stirring until fully dissolved.

  • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzamide, maintaining the temperature below 10 °C. The methoxy group will primarily direct nitration to the ortho and para positions. The major product is typically the less sterically hindered 4-nitro isomer.

  • After the addition is complete, stir the reaction for an additional 1-2 hours, allowing it to slowly warm to room temperature.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry to yield the nitro-substituted benzamide.

Part B: Reduction

Materials:

  • Nitro-substituted benzamide from Part A

  • Ethanol or Methanol

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃)

Procedure:

  • In a round-bottom flask, suspend the nitro-substituted benzamide in a mixture of alcohol and water.

  • Add iron powder to the suspension.

  • Heat the mixture to reflux and add concentrated HCl dropwise. The iron and acid will generate hydrogen in situ to reduce the nitro group.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once complete, cool the reaction and neutralize with a sodium carbonate solution to a pH of 7-8.[8]

  • Filter the hot solution to remove the iron salts.

  • Concentrate the filtrate to reduce the volume, which should induce crystallization of the desired amino-substituted product upon cooling.[8]

  • Filter the product, wash with cold water, and dry.

Cross-Coupling Reactions

While the native 3-methoxy-N-phenylbenzamide is not primed for direct cross-coupling, it can be readily halogenated (e.g., brominated) on either aromatic ring to create a suitable electrophile for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are cornerstones of modern synthesis for creating C-C and C-N bonds, respectively.[6] The N-phenylbenzamide scaffold itself is utilized in various coupling reactions, demonstrating its stability and versatility under catalytic conditions.[9][10]

Coupling ReactionReactantsCatalyst/ReagentsBond Formed
Suzuki-Miyaura Bromo-benzamide + Arylboronic AcidPd catalyst, BaseC(aryl)-C(aryl)
Buchwald-Hartwig Bromo-benzamide + AminePd catalyst, Base, LigandC(aryl)-N
Chan-Lam N-phenylbenzamide + Boronic AcidCu catalyst, BaseN-C(aryl)

This table presents potential applications based on established cross-coupling methodologies.

Significance in Medicinal Chemistry and Drug Development

The N-phenylbenzamide core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[11][12] Derivatives of this structure have shown promise in various therapeutic areas.

  • Antiparasitic Agents: N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis.[9] These compounds are thought to interact with the parasite's DNA.[9]

  • Antiviral Compounds: Substituted N-phenylbenzamides have been synthesized and evaluated as inhibitors of Enterovirus 71 (EV 71), a virus that can cause severe illness in young children.[13][14] Specifically, compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide have shown promising activity and low cytotoxicity.[14]

The synthetic routes starting from 3-methoxy-N-phenylbenzamide provide a direct entry into libraries of analogues for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Conclusion

3-Methoxy-N-phenylbenzamide is more than a simple chemical; it is a strategic intermediate that offers a reliable and versatile platform for the synthesis of complex and biologically relevant molecules. Its straightforward synthesis, coupled with the numerous possibilities for selective functionalization of its aromatic systems, makes it an invaluable tool for organic and medicinal chemists. The protocols and applications detailed in this guide underscore its importance and provide a framework for its integration into advanced synthetic workflows.

References

  • PrepChem. Synthesis of A. 3-Methoxy-N-phenylbenzamide. Available from: [Link]

  • ResearchGate. Synthesis of 3-dimensional scaffolds for application in medicinal chemistry. Available from: [Link]

  • PMC - PubMed Central. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Available from: [Link]

  • PubMed Central. Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Available from: [Link]

  • PubChem. 3,4-dimethoxy-n-phenylbenzamide (C15H15NO3). Available from: [Link]

  • Google Patents. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • ResearchGate. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

  • ACS Publications. Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. Available from: [Link]

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Available from: [Link]

  • PubChem. 3-Amino-4-methoxybenzanilide. Available from: [Link]

  • PubChem. 3-methoxy-N-methylbenzamide. Available from: [Link]

  • MDPI. Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt. Available from: [Link]

  • PMC - PubMed Central. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Available from: [Link]

  • NSF Public Access Repository. Catalyzed Suzuki-Miyaura Cross-Coupling of Amides by N–C(O) Activation. Available from: [Link]

Sources

Application Note: Investigating the Anticancer Properties of 3-Methoxy-N-Phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note outlines a comprehensive workflow for evaluating the anticancer potential of 3-methoxy-N-phenylbenzamide (3-MPB) . While N-phenylbenzamides are recognized "privileged scaffolds" in medicinal chemistry—serving as backbones for tubulin inhibitors, histone deacetylase (HDAC) inhibitors, and kinase antagonists—the specific meta-methoxy substitution pattern requires precise characterization to determine its Structure-Activity Relationship (SAR) profile.[1]

This guide moves beyond generic screening, providing a causal, mechanistic investigation strategy. We detail protocols for chemical synthesis, phenotypic cytotoxicity screening, and target deconvolution (specifically focusing on Tubulin polymerization and Kinase inhibition), supported by in silico docking validation.

Strategic Rationale & Molecule Profile

The "Privileged Scaffold" Hypothesis

The N-phenylbenzamide core mimics the peptide bond, allowing it to interact with diverse biological targets. The introduction of a methoxy group at the 3-position (meta) of the benzoyl ring alters the molecule's lipophilicity (LogP) and electronic distribution without introducing the steric hindrance seen in ortho-substitutions.[1]

Key Investigation Drivers:

  • Electronic Effect: The 3-methoxy group acts primarily as an inductive electron-withdrawing group (EWG) on the benzoyl ring (lacking direct resonance conjugation to the carbonyl), potentially enhancing the metabolic stability of the amide bond compared to para-methoxy analogues.[1]

  • Target Specificity: Previous studies on N-phenylbenzamide derivatives suggest activity against ABL1 Kinase and Tubulin (colchicine binding site).[1] This protocol is designed to distinguish between these mechanisms.

Experimental Workflow

The following diagram illustrates the logical flow of the investigation, ensuring a "Go/No-Go" decision matrix at each stage.

Workflow Start Compound Acquisition (Synthesis/Purchase) QC QC Validation (NMR, HPLC >98%) Start->QC Screen Phenotypic Screen (MTT Assay: A549, HeLa, MCF-7) QC->Screen Pass Decision IC50 < 10 µM? Screen->Decision Decision->Start No (Refine Structure) Mech1 Mechanism A: Tubulin Polymerization Assay Decision->Mech1 Yes Mech2 Mechanism B: Kinase Profiling (ABL1/EGFR) Decision->Mech2 Yes Docking In Silico Validation (Molecular Docking) Mech1->Docking Correlate Data Mech2->Docking Apoptosis Apoptosis Confirmation (Annexin V/PI) Docking->Apoptosis Final Validation

Figure 1: Strategic workflow for evaluating 3-methoxy-N-phenylbenzamide, moving from chemical verification to mechanistic deconvolution.

Protocol 1: Synthesis & Quality Control

Objective: Ensure the test compound is chemically pure to avoid false positives from impurities (e.g., unreacted anilines).

Synthesis (Amide Coupling)

While 3-MPB is commercially available, in-house synthesis allows for rapid derivatization.[1]

  • Reagents: 3-Methoxybenzoic acid, Aniline, HATU (coupling agent), DIPEA (base), DMF (solvent).[2]

  • Reaction:

    • Dissolve 3-methoxybenzoic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq); stir for 15 min to activate the acid.

    • Add Aniline (1.0 eq) and stir at Room Temperature (RT) for 4–6 hours.

    • Workup: Dilute with ethyl acetate, wash with 1M HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).[1]

Characterization Standards

Do not proceed to biological testing unless the compound meets these criteria:

  • Purity: >98% by HPLC (254 nm).

  • Identity: 1H NMR confirmation.[1][3]

    • Key Signal: Singlet at ~3.8 ppm (Methoxy group).

    • Key Signal: Broad singlet at ~10.0–10.2 ppm (Amide NH).

Protocol 2: Phenotypic Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) across a panel of cancer cell lines.[1]

Cell Line Selection

Select cell lines representing different tissue origins and resistance profiles:

  • A549 (Lung): Standard for benzamide derivatives (often sensitive to tubulin inhibitors).[1]

  • HeLa (Cervical): High proliferative index.

  • MCF-7 (Breast): Hormone-dependent model.[1]

  • BJ Fibroblasts: Normal control (to calculate Selectivity Index).

Detailed Procedure
  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h for attachment.

  • Treatment:

    • Prepare a 100 mM stock of 3-MPB in DMSO.[1]

    • Perform serial dilutions (100 µM to 0.1 µM) in culture medium.

    • Control: DMSO vehicle (final concentration <0.5%).

    • Positive Control: Colchicine (Tubulin inhibitor) or Doxorubicin.

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

Data Analysis & Interpretation

Calculate IC50 using non-linear regression (GraphPad Prism).

CompoundA549 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)Selectivity Index (Normal/Tumor)
3-MPB TBD TBD TBD > 2.0 Desired
Colchicine~0.05~0.05~0.10N/A
Ref Standard< 10< 10< 10High

Note: If IC50 > 20 µM, the compound is considered a weak hit. Review search results indicating some benzamide derivatives achieve single-digit micromolar activity (e.g., 7.5 µM).[1][4][5]

Protocol 3: Target Deconvolution (Mechanism of Action)

Objective: Determine if 3-MPB acts via Tubulin inhibition or Kinase inhibition.[1]

Tubulin Polymerization Assay (Fluorometric)

Rationale: Many N-phenylbenzamides bind to the colchicine site of tubulin, preventing microtubule assembly.[1]

  • Kit: Use a fluorescence-based Tubulin Polymerization Assay kit (>99% pure tubulin).[1]

  • Setup:

    • Mix Tubulin protein in buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).

    • Add 3-MPB (at IC50 and 2x IC50).[1]

    • Control: Paclitaxel (Stabilizer), Colchicine (Destabilizer), Vehicle.

  • Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every minute for 60 mins at 37°C.

  • Interpretation:

    • Inhibition: A decrease in Vmax and final fluorescence plateau (similar to Colchicine) confirms 3-MPB is a tubulin destabilizer.[1]

Kinase Profiling (In Silico & In Vitro)

Rationale: Recent literature links N-phenylbenzamide derivatives to ABL1 and EGFR kinase inhibition.[1]

  • Step 1 (Docking): Dock 3-MPB into the ATP-binding pocket of ABL1 (PDB: 2GQG) and EGFR (PDB: 1M17) using AutoDock Vina.[1]

    • Look for: H-bonds between the amide linker and the "hinge region" (e.g., Met318 in ABL1).

  • Step 2 (ADP-Glo Assay): If docking score is favorable (< -8.0 kcal/mol), perform an ADP-Glo kinase assay.[1]

    • Incubate Kinase + ATP + Substrate + 3-MPB.[1]

    • Measure ATP depletion (luminescence).

Visualization of Signaling Impact

Understanding the downstream effects of 3-MPB based on the dual-hypothesis (Tubulin vs. Kinase).[1]

Signaling Drug 3-Methoxy-N- Phenylbenzamide Tubulin Tubulin (Colchicine Site) Drug->Tubulin Primary Hypothesis Kinase ABL1 / EGFR (ATP Pocket) Drug->Kinase Secondary Hypothesis Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Signaling Inhibition of Proliferation Signals Kinase->Signaling Apoptosis Apoptosis (Caspase 3/7) Arrest->Apoptosis Signaling->Apoptosis

Figure 2: Potential mechanistic pathways.[1] Tubulin inhibition leads to G2/M arrest, while Kinase inhibition disrupts proliferative signaling.

References

  • Malik, M. S., et al. (2022).[3][6] "New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights." Frontiers in Chemistry. Available at: [Link]

  • Ambrosini, C., et al. (2014). "The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents."[1][7] Bioorganic & Medicinal Chemistry Letters. (Contextual validation of scaffold).

  • PubChem. "3-Amino-4-methoxybenzanilide (Structural Analogue Data)." National Library of Medicine.[1] Available at: [Link][1]

  • Matrix Fine Chemicals. "3-Methoxy-N-phenylbenzamide Product Specification." Available at: [Link][1]

Disclaimer: This Application Note is for research purposes only. 3-methoxy-N-phenylbenzamide is not approved for clinical use.[1] Always consult Safety Data Sheets (SDS) before handling.

Sources

cell-based assays for 3-methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functional Profiling of the 3-Methoxy-N-Phenylbenzamide Scaffold

Executive Summary

3-methoxy-N-phenylbenzamide (CAS 6833-23-4) represents a "privileged structure" in medicinal chemistry, serving as a core scaffold for diverse bioactive agents. While often utilized as a chemical intermediate, derivatives of this N-phenylbenzamide core have demonstrated significant biological activity in two primary domains: antiviral host-factor modulation (specifically targeting Enterovirus 71 and Hepatitis B Virus via APOBEC3G upregulation) and antiparasitic activity (targeting Kinetoplastid DNA in Trypanosoma and Leishmania).

This guide provides a standardized workflow for profiling 3-methoxy-N-phenylbenzamide. It moves beyond simple cytotoxicity to functionally validate the compound's potential as a lead fragment for antiviral and anti-infective drug discovery.

Biological Context & Mechanism of Action[1][2]

To design effective assays, one must understand the molecule's behavior. N-phenylbenzamides are lipophilic molecules that can permeate cell membranes and interact with intracellular targets.

  • Primary Mechanism (Antiviral): Research indicates that N-phenylbenzamide derivatives can inhibit viral replication (HBV, EV71) not by targeting viral enzymes directly, but by upregulating the host cytidine deaminase APOBEC3G . This enzyme induces hypermutation in the viral genome, rendering it non-functional.

  • Secondary Mechanism (Antiparasitic/Cytotoxic): Certain analogs bind to the minor groove of AT-rich DNA, leading to kinetoplast disruption in parasites or general cytotoxicity in mammalian cells at high concentrations.

Pathway Visualization: Putative Antiviral Mechanism

G Compound 3-Methoxy-N- Phenylbenzamide CellEntry Passive Diffusion (Lipophilic) Compound->CellEntry UnknownTarget Upstream Regulator (Unknown) CellEntry->UnknownTarget Modulation APOBEC3G APOBEC3G Protein (Upregulation) UnknownTarget->APOBEC3G Increases Expression ViralGenome Viral Genome (HBV/EV71) APOBEC3G->ViralGenome Deamination Hypermutation G-to-A Hypermutation ViralGenome->Hypermutation Inhibition Viral Replication Collapse Hypermutation->Inhibition

Figure 1: Proposed mechanism of action for N-phenylbenzamide derivatives in antiviral contexts. The scaffold triggers an upregulation of the host restriction factor APOBEC3G.

Experimental Protocols

Protocol A: Determination of Selectivity Index (CC50 vs. EC50)

Objective: Establish the baseline cytotoxicity of the scaffold to distinguish specific bioactivity from general toxic effects. This is critical as benzamides can be non-specifically toxic at high micromolar concentrations.

Materials:

  • Cell Line: Vero cells (for viral models) or HEK293 (general toxicity).

  • Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin.[1]

  • Vehicle: DMSO (Dimethyl sulfoxide).

Step-by-Step Methodology:

  • Preparation: Dissolve 3-methoxy-N-phenylbenzamide in DMSO to create a 20 mM stock solution. Sonicate if necessary to ensure complete solubilization.

  • Seeding: Plate cells at a density of

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.
    
  • Treatment: Prepare a serial dilution of the compound in culture medium (Range: 0.1 µM to 500 µM). Ensure final DMSO concentration is <0.5%.

    • Control: Vehicle-only (0.5% DMSO) and Positive Control (e.g., Doxorubicin 10 µM).

  • Incubation: Treat cells for 48 to 72 hours.

  • Readout:

    • Add MTT solution (0.5 mg/mL) and incubate for 3-4 hours.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Calculate cell viability as a percentage of the vehicle control. Fit the curve to determine the CC50 (Cytotoxic Concentration 50%).

Data Interpretation:

Compound CC50 (Vero Cells) Interpretation
3-methoxy-N-phenylbenzamide > 100 µM Low Toxicity (Desirable Scaffold)
Reference Cytotoxin (Doxorubicin) < 1 µM High Toxicity

| Active Analog (e.g., IMB-0523) | ~600 µM | Excellent Safety Profile |

Protocol B: Host Factor Modulation Assay (APOBEC3G Quantification)

Objective: Validate the specific antiviral mechanism associated with N-phenylbenzamide derivatives.

Rationale: Unlike direct viral inhibitors, this scaffold often acts by boosting host immunity. Standard viral plaque assays may miss this if the host factor (APOBEC3G) is not expressed or upregulated.

Materials:

  • Cell Line: HepG2.2.15 (Constitutively producing HBV) or standard HepG2.

  • Detection: Western Blotting reagents (Anti-APOBEC3G antibody) or RT-qPCR probes.

Workflow:

  • Treatment: Seed HepG2 cells (

    
     cells/well in 6-well plates). Treat with 3-methoxy-N-phenylbenzamide at sub-cytotoxic concentrations (e.g., 5 µM, 10 µM, 20 µM) for 48 hours.
    
  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease inhibitors.

  • Protein Quantification: Normalize protein concentrations using a BCA assay.

  • Western Blot:

    • Load 20-30 µg of protein per lane.

    • Probe with primary antibody against APOBEC3G (1:1000 dilution).

    • Use

      
      -actin  or GAPDH  as a loading control.
      
  • Validation: A specific hit will show a dose-dependent increase in APOBEC3G band intensity compared to the DMSO control.

Protocol C: Nuclear Morphology Screen (DNA Binding Surrogate)

Objective: Since some N-phenylbenzamides bind AT-rich DNA (similar to minor groove binders), this assay screens for nuclear disruption which correlates with antiparasitic potential but also mammalian genotoxicity.

Methodology:

  • Staining: Treat cells (as in Protocol A) for 24 hours. Fix with 4% paraformaldehyde.

  • Labeling: Stain nuclei with DAPI or Hoechst 33342 .

  • Imaging: Use High-Content Screening (HCS) microscopy (40x objective).

  • Analysis: Quantify:

    • Nuclear Area (Shrinkage indicates apoptosis).

    • Intensity (Hyper-intensity may indicate chromatin condensation).

    • Key Indicator: Look for "kidney-shaped" or fragmented nuclei, which suggests mitotic arrest often seen with benzamide-class tubulin/DNA interactors.

References

  • Antiviral Mechanism (HBV/APOBEC3G)

    • Title: Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent.[2]

    • Source: SciSpace / PubMed.
    • Significance: Establishes the N-phenylbenzamide scaffold as an inducer of intracellular APOBEC3G, providing a mechanism for anti-HBV activity.
    • Link:

  • Antiviral Activity (EV71)

    • Title: Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors.[2][3][4]

    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).
    • Significance: Demonstrates the structure-activity relationship (SAR) of the benzamide core against Enterovirus 71.[4]

    • Link:

  • Antiparasitic Activity (DNA Binding)

    • Title: Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites.[1]

    • Source: Journal of Medicinal Chemistry (ACS).
    • Significance: Details the binding of N-phenylbenzamides to the minor groove of
    • Link:

  • Chemical Identity & Properties

    • Title: 3-Methoxy-N-phenylbenzamide (Compound Summary).[5][6]

    • Source: PubChem / Sigma-Aldrich.
    • Link:

Sources

Application Note: In Vitro Evaluation of 3-Methoxy-N-phenylbenzamide Derivatives as EV71 Inhibitors

[1][2][3][4][5]

Introduction & Scientific Rationale

Enterovirus 71 (EV71) is a major causative agent of Hand, Foot, and Mouth Disease (HFMD) and can lead to severe neurological complications such as brainstem encephalitis.[1] With no globally approved specific antiviral therapy, the search for potent inhibitors is critical.

N-phenylbenzamides have emerged as a promising scaffold for enterovirus inhibition.[2][3][4] Structure-Activity Relationship (SAR) studies suggest that these compounds often act as capsid binders , targeting the hydrophobic pocket of the VP1 protein to stabilize the virion and prevent uncoating. The specific subclass of 3-methoxy-N-phenylbenzamide derivatives is of particular interest due to the electronic influence of the methoxy group on the benzamide core, potentially enhancing binding affinity or metabolic stability compared to the 4-methoxy analogs often cited in literature.

This guide provides a self-validating workflow to transition these derivatives from chemical synthesis to biological validation.

Experimental Workflow Overview

The evaluation process follows a strict "Safety-First" logic: compounds must be proven non-toxic to host cells before antiviral efficacy can be accurately assessed.

Antiviral_WorkflowStartCompound Library(3-methoxy-N-phenylbenzamide)SolubilitySolubility Check(DMSO < 0.5%)Start->SolubilityCytoCytotoxicity Assay(CC50 Determination)Solubility->CytoDecision1CC50 > 50 µM?Cyto->Decision1DiscardDiscard / RedesignDecision1->DiscardNoScreenCPE Inhibition Screen(EC50 Determination)Decision1->ScreenYesConfirmConfirmatory Assay(Plaque Reduction)Screen->ConfirmMoAMoA Studies(Time-of-Addition)Confirm->MoA

Figure 1: Hierarchical Screening Workflow. A logical progression from safety (cytotoxicity) to efficacy (CPE/Plaque) and mechanism (MoA).

Materials and Cell Models

Cell Lines
  • RD Cells (Rhabdomyosarcoma): The standard model for EV71 propagation and CPE assays.

  • Vero Cells (African Green Monkey Kidney): Often used for plaque assays and confirming broad-spectrum toxicity.

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Note: Reduce FBS to 2% during viral infection assays to prevent serum interference.

Compound Handling
  • Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10-50 mM.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute in maintenance medium (2% FBS). Critical: Final DMSO concentration must remain < 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Protocol A: Cytotoxicity Assessment (CC50)

Before testing antiviral activity, determine the 50% Cytotoxic Concentration (CC50) . This ensures that any reduction in viral replication is due to specific inhibition, not host cell death.

Method: CCK-8 or MTT Assay
  • Seeding: Seed RD cells (1.5 × 10⁴ cells/well) in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Remove supernatant. Add 100 µL of medium containing serial dilutions of the test compound (e.g., 200, 100, 50, 25, 12.5 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (Toxic agent like Puromycin) .

  • Incubation: Incubate for 48–72 hours (matching the duration of the antiviral assay).

  • Readout:

    • Add 10 µL CCK-8 reagent per well. Incubate for 1–4 hours.

    • Measure absorbance at 450 nm.

  • Calculation:

    
    
    Plot log(concentration) vs. viability to derive CC50 using non-linear regression.
    

Protocol B: Antiviral Efficacy Screening (EC50)

Method 1: Cytopathic Effect (CPE) Inhibition Assay

This high-throughput assay measures the compound's ability to protect cells from virus-induced lysis.

  • Seeding: Seed RD cells (1.5 × 10⁴ cells/well) in 96-well plates; incubate overnight.

  • Infection: Infect cells with EV71 at a Multiplicity of Infection (MOI) of 0.1 TCID50/cell .

    • Adsorption: Incubate virus with cells for 1 hour at 37°C.

    • Wash: Remove unbound virus by washing with PBS (optional but recommended for precise MoA).

  • Treatment: Add 100 µL of medium containing serial dilutions of the 3-methoxy-N-phenylbenzamide derivative.

    • Controls: Cell Control (Mock infected), Virus Control (Virus + DMSO only), Positive Control (e.g., Pirodavir or Ribavirin).

  • Incubation: Incubate for 48–72 hours until the Virus Control shows 100% CPE.

  • Quantification: Measure cell viability using CCK-8/MTT as described in Protocol A.

  • Analysis: Calculate the 50% Effective Concentration (EC50) —the concentration protecting 50% of cells from viral CPE.

Method 2: Plaque Reduction Assay (Gold Standard)

Confirms the reduction in infectious viral particles.

  • Seeding: Seed Vero or RD cells in 6-well plates to form a confluent monolayer.

  • Infection: Inoculate with ~50–100 PFU (Plaque Forming Units) of EV71 per well. Adsorb for 1 hour.

  • Overlay: Remove inoculum. Overlay with medium containing 1% Methylcellulose or Agarose + Test Compound (various concentrations).

  • Incubation: Incubate for 3–4 days undisturbed.

  • Staining: Fix with 4% Paraformaldehyde (PFA) and stain with Crystal Violet.

  • Counting: Count clear plaques against the purple background.

    
    
    

Protocol C: Mechanism of Action (Time-of-Addition)

To determine when the compound acts (Entry vs. Replication), perform a Time-of-Addition (ToA) assay.

Experimental Design
  • Pre-treatment (-1h): Compound added 1h before virus.

  • Co-treatment (0h): Compound added during viral adsorption (1h).

  • Post-treatment (+1h, +2h, +4h): Compound added after virus removal.

ToA_AssayT_minus1-1h: Pre-treatment(Host Target?)InfectionViral Adsorption(1 Hour)T_minus1->InfectionWashT_00h: Co-treatment(Entry/Attachment)Infection->T_0ConcurrentT_plus2+2h: Post-treatment(Replication)Infection->T_plus2Wash & Add DrugT_plus6+6h: Late Stage(Assembly)T_plus2->T_plus6

Figure 2: Time-of-Addition Logic.

  • Efficacy at 0h only: Suggests inhibition of attachment or entry (common for benzamides).

  • Efficacy at +2h/+4h: Suggests inhibition of replication (e.g., 3C protease or 3D polymerase).

Protocol Steps
  • Infect RD cells (MOI = 1) at 4°C for 1h (synchronizes infection).

  • Shift to 37°C to initiate entry.

  • Add compound (at 5x EC50 concentration) at specific time points.

  • Harvest cells at 12h post-infection.

  • Quantify viral RNA via qRT-PCR (Targeting EV71 VP1 or 5'UTR) or measure viral titer (TCID50).

Data Analysis & Reporting

Summarize results in a comparative table to evaluate the Selectivity Index (SI) , the primary metric for drug potential.

Interpretation:

  • SI < 10: Poor candidate (toxicity too close to efficacy).

  • SI > 50: Promising candidate.[2][3][4]

  • SI > 100: Excellent candidate for in vivo study.

Example Data Presentation
Compound IDR-Group (Pos 3)CC50 (µM)EC50 (µM)SIProposed MoA
Pirodavir (Ref) ->1000.5>200Capsid Binding
3-OMe-Benz-01 -OCH34502.5180Entry Inhibitor
3-OMe-Benz-02 -Cl12015.08Cytotoxic

References

  • Ji, X. Y., et al. (2013). "Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors."[2] Molecules, 18(3), 3630–3640.[2] Link

  • Makarov, V. A., et al. (2015). "Pyrazolopyrimidines: Potent Inhibitors Targeting the Capsid of Rhino- and Enteroviruses."[5] ChemMedChem, 10(10), 1629–1634.[5] Link

  • Arita, M., et al. (2008). "Phosphatidylinositol 4-kinase III beta is a target for enviroxime-like compounds in poliovirus replication." Journal of Virology, 82(17), 8965–8970. Link

  • Pugachev, K. V., et al. (2023). "Direct-Acting Antivirals and Host-Targeting Approaches against Enterovirus B Infections." Viruses, 15(2), 382. Link

  • Reed, L. J., & Muench, H. (1938). "A simple method of estimating fifty per cent endpoints." American Journal of Hygiene, 27(3), 493-497. Link

Application Notes and Protocols for the Crystallization of 3-methoxy-N-phenylbenzamide Polymorphs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the crystallization methods for obtaining and characterizing polymorphs of 3-methoxy-N-phenylbenzamide. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical factor in the pharmaceutical industry, as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. This guide outlines detailed protocols for a systematic approach to polymorph screening, leveraging various crystallization techniques such as slow evaporation, thermal methods, and anti-solvent addition. Furthermore, it details the essential analytical techniques for the characterization of the resulting polymorphic forms, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared Spectroscopy (FTIR). The causality behind experimental choices is explained to provide a deeper understanding of the crystallization processes.

Introduction: The Significance of Polymorphism in Drug Development

Polymorphism is a phenomenon where a single chemical compound can crystallize into different solid-state arrangements, known as polymorphs. These distinct crystalline forms, despite having the same chemical composition, can display significant variations in their physical and chemical properties. For active pharmaceutical ingredients (APIs), controlling polymorphism is of paramount importance as it can directly impact the drug's performance and manufacturability.[1] The case of Ritonavir, an antiretroviral drug, serves as a stark reminder of the potential consequences of uncontrolled polymorphism, where the appearance of a more stable, less soluble polymorph led to a major formulation crisis.

The N-arylbenzamide scaffold, to which 3-methoxy-N-phenylbenzamide belongs, is a common motif in biologically active compounds. The polymorphic landscape of a closely related compound, N-(3-hydroxyphenyl)-3-methoxybenzamide, has been shown to include at least two distinct forms with different thermal stabilities.[2] One of these polymorphs was found to be metastable, converting to the more stable form over a short period.[2] This underscores the necessity for a thorough investigation into the polymorphic behavior of 3-methoxy-N-phenylbenzamide to ensure the selection of the optimal solid form for development.

This application note provides a systematic and scientifically grounded approach to the discovery and characterization of polymorphs of 3-methoxy-N-phenylbenzamide, drawing upon established crystallization principles and analytical techniques.

Understanding the Polymorphic Landscape: A Screening Strategy

A comprehensive polymorph screen is the first step in identifying the different crystalline forms of 3-methoxy-N-phenylbenzamide. The choice of solvent is a crucial parameter in this process, as solvent-solute interactions can significantly influence the nucleation and growth of specific polymorphs.[3] The following workflow outlines a systematic approach to polymorph screening.

PolymorphScreeningWorkflow cluster_0 Phase 1: Solvent Screening cluster_1 Phase 2: Crystallization Methods cluster_2 Phase 3: Solid Form Characterization cluster_3 Phase 4: Data Analysis Start 3-methoxy-N-phenylbenzamide (Amorphous or Known Form) SolventSelection Select Diverse Solvents (Polar Protic, Polar Aprotic, Nonpolar) Start->SolventSelection Dissolution Dissolution at Elevated Temperature SolventSelection->Dissolution SlowEvaporation Slow Evaporation (Ambient Temperature) Dissolution->SlowEvaporation FastCooling Rapid Cooling (e.g., Ice Bath) Dissolution->FastCooling SlowCooling Slow Cooling (Controlled Rate) Dissolution->SlowCooling AntiSolvent Anti-Solvent Addition Dissolution->AntiSolvent Harvesting Isolate and Dry Crystals SlowEvaporation->Harvesting FastCooling->Harvesting SlowCooling->Harvesting AntiSolvent->Harvesting PXRD Powder X-ray Diffraction (PXRD) Harvesting->PXRD DSC Differential Scanning Calorimetry (DSC) Harvesting->DSC FTIR FTIR Spectroscopy Harvesting->FTIR Microscopy Optical Microscopy Harvesting->Microscopy Analysis Identify Unique Polymorphs PXRD->Analysis DSC->Analysis FTIR->Analysis Microscopy->Analysis

Figure 1: A systematic workflow for the polymorph screening of 3-methoxy-N-phenylbenzamide.

Experimental Protocols

The following protocols are designed to explore a range of crystallization conditions to induce the formation of different polymorphs of 3-methoxy-N-phenylbenzamide.

General Materials and Equipment
  • 3-methoxy-N-phenylbenzamide (purity >98%)

  • A diverse range of solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, dimethyl sulfoxide)

  • Glass vials with caps

  • Hot plate with magnetic stirring capability

  • Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

  • Drying oven or vacuum desiccator

  • Analytical balance

  • Optical microscope

  • Powder X-ray Diffractometer (PXRD)

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Protocol 1: Crystallization by Slow Evaporation

This method promotes crystal growth under near-equilibrium conditions, which can favor the formation of the most thermodynamically stable polymorph.

  • Solvent Selection: Prepare saturated solutions of 3-methoxy-N-phenylbenzamide in a variety of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dimethyl sulfoxide) in separate glass vials at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.

  • Filtration: Filter the hot solutions through a syringe filter (0.22 µm) into clean, open vials to remove any particulate matter.

  • Evaporation: Cover the vials with perforated parafilm to allow for slow solvent evaporation at ambient temperature in a fume hood.

  • Crystal Harvesting: Once crystals have formed and the solvent has evaporated, carefully collect the solid material.

  • Drying: Dry the crystals under vacuum at room temperature for 24 hours.

  • Characterization: Analyze the resulting crystals using PXRD, DSC, and FTIR to determine their polymorphic form.

Rationale: Slow evaporation allows for a gradual increase in supersaturation, providing sufficient time for molecular self-assembly into a well-ordered crystal lattice. The use of a diverse solvent set explores a range of solvent-solute interactions that can influence which polymorphic form nucleates and grows. For instance, a study on the related 3-methoxy-N,N-diphenylbenzamide utilized slow evaporation from dimethyl sulfoxide to obtain single crystals.

Protocol 2: Crystallization by Controlled Cooling

Varying the cooling rate can influence the nucleation kinetics and potentially lead to the isolation of metastable polymorphs.

  • Solution Preparation: Prepare a saturated solution of 3-methoxy-N-phenylbenzamide in a suitable solvent (e.g., ethanol, isopropanol) at its boiling point.

  • Cooling Regimens:

    • Slow Cooling: Allow the hot solution to cool to room temperature slowly by insulating the vial.

    • Rapid Cooling (Crash Cooling): Quickly cool the hot solution by immersing the vial in an ice-water bath.

  • Crystal Harvesting and Drying: Isolate and dry the crystals as described in Protocol 1.

  • Characterization: Analyze the crystals to identify their polymorphic form.

Rationale: Rapid cooling can trap molecules in a less stable, kinetically favored polymorphic form, while slow cooling is more likely to yield the thermodynamically stable form.

Protocol 3: Anti-Solvent Crystallization

The rapid generation of supersaturation through the addition of an anti-solvent can induce the precipitation of different polymorphs.

  • Solvent/Anti-Solvent System Selection: Choose a solvent in which 3-methoxy-N-phenylbenzamide is freely soluble (e.g., acetone) and an anti-solvent in which it is poorly soluble but miscible with the primary solvent (e.g., water or hexane).

  • Solution Preparation: Prepare a concentrated solution of 3-methoxy-N-phenylbenzamide in the chosen solvent.

  • Anti-Solvent Addition: Add the anti-solvent dropwise to the stirred solution until precipitation is observed.

  • Crystal Harvesting and Drying: Isolate and dry the resulting solid as described in Protocol 1.

  • Characterization: Characterize the solid material to determine its polymorphic form.

Rationale: The rapid change in solvent environment upon anti-solvent addition can lead to the nucleation of a different crystal form compared to methods that rely on slower changes in supersaturation.

Characterization of Polymorphs

The following analytical techniques are essential for identifying and differentiating the polymorphs of 3-methoxy-N-phenylbenzamide.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying crystalline polymorphs. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.

  • Data Analysis: The resulting diffractograms are compared. Different peak positions and relative intensities indicate the presence of different polymorphs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and enthalpy of fusion of each polymorph, as well as to observe any solid-state phase transitions.

  • Sample Preparation: A few milligrams of the crystalline sample are hermetically sealed in an aluminum pan.

  • Thermal Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis: The melting endotherm for each polymorph is analyzed. According to the Gibbs phase rule, the polymorph with the higher melting point is generally the more stable form at the melting temperature. For example, in the study of N-(3-hydroxyphenyl)-3-methoxybenzamide, two polymorphs were identified with distinct melting point ranges of 398–400 K and 381–383 K.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to distinguish between polymorphs by identifying differences in their vibrational spectra. These differences arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Spectral Acquisition: The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The spectra of different crystalline forms are overlaid and compared. Shifts in the positions and changes in the shapes of characteristic peaks, particularly in the amide and aromatic regions, can indicate different polymorphic forms.

Summary of Expected Outcomes and Data Interpretation

The successful execution of these protocols is expected to yield one or more polymorphic forms of 3-methoxy-N-phenylbenzamide. The data obtained from the characterization techniques should be systematically compared to identify unique polymorphs.

Crystallization Method Expected Outcome Rationale for Polymorphic Selectivity
Slow Evaporation Likely to yield the most thermodynamically stable polymorph.Near-equilibrium conditions allow for the system to reach its lowest energy state.
Controlled Cooling (Slow) Favors the thermodynamically stable polymorph.Similar to slow evaporation, provides time for ordered crystal growth.
Controlled Cooling (Rapid) May yield a metastable polymorph.Kinetically traps molecules in a higher-energy crystalline arrangement.
Anti-Solvent Addition Can produce either stable or metastable forms depending on the system.Rapid generation of high supersaturation can lead to kinetic control of nucleation.

The identification of a new polymorph should be confirmed by at least two independent analytical techniques. For instance, a unique PXRD pattern coupled with a distinct melting point in DSC provides strong evidence for a new polymorphic form.

Conclusion

The protocols and analytical methods detailed in this application note provide a robust framework for the systematic investigation of the polymorphic landscape of 3-methoxy-N-phenylbenzamide. A thorough understanding and control of polymorphism are critical for the successful development of this compound into a safe, effective, and stable pharmaceutical product. By applying these methodologies, researchers can confidently identify, characterize, and select the optimal polymorphic form for further development.

References

  • Al-Rawe, S. K., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. [Link]

  • Al-Rawe, S. K., et al. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Crystals, 14(12), 1070. [Link]

  • Norniza, A., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences, 150, 02004. [Link]

  • Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and Their Physicochemical Properties. Crystal Growth & Design, 9(6), 2950–2967. [Link]

  • Thakuria, R., et al. (2013). Crystal engineering of pharmaceutical co-crystals: a million-dollar adventure. International Journal of Pharmaceutics, 453(1), 101–125. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 3-Methoxy-N-phenylbenzamide (CAS: 6833-23-4) Support Ticket Type: Synthesis Optimization & Troubleshooting User Level: Advanced (Research/Industrial)

Introduction

Welcome to the technical support guide for the synthesis of 3-methoxy-N-phenylbenzamide . This benzamide derivative serves as a critical intermediate in the development of darker-shade pigments and specific kinase inhibitors.

This guide prioritizes the Schotten-Baumann acylation (acyl chloride route) as the "Gold Standard" for scalability and purity, while addressing the Carbodiimide Coupling (EDC/HOBt) as a viable alternative for parallel medicinal chemistry libraries.

Module 1: Validated Synthetic Protocols

Method A: The Schotten-Baumann Route (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and cost-efficiency.

The Protocol:

  • Setup: Purge a round-bottom flask with nitrogen. Add 3-methoxybenzoyl chloride (1.0 equiv) to anhydrous Dichloromethane (DCM) [0.5 M concentration].

  • Addition: Cool to 0°C. Add Triethylamine (TEA) (1.5 equiv) followed by dropwise addition of Aniline (1.0 equiv).

  • Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc:Hexane 3:7).

  • Workup: Quench with saturated NaHCO₃. Wash organic layer with 1M HCl (to remove unreacted aniline), then 1M NaOH (to remove unreacted acid), and finally Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize if necessary.[1][2]

Method B: Carbodiimide Coupling (Alternative)

Best for: High-throughput screening (HTS) where acyl chlorides are unavailable.

The Protocol:

  • Activation: Dissolve 3-methoxybenzoic acid (1.0 equiv) in DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 mins.

  • Coupling: Add Aniline (1.0 equiv) and DIPEA (2.0 equiv). Stir at RT overnight.

  • Workup: Dilute with EtOAc. Wash extensively with 5% LiCl (to remove DMF), then 1M HCl and NaHCO₃.

Visualization: Reaction Workflow

ReactionWorkflow Start Starting Materials (Aniline + 3-Methoxybenzoic Acid/Chloride) RouteA Route A: Acyl Chloride (DCM, TEA, 0°C -> RT) Start->RouteA High Scale/Yield RouteB Route B: Coupling Agent (EDC/HOBt, DMF, DIPEA) Start->RouteB Library Synthesis Workup Biphasic Workup (Acid/Base Wash) RouteA->Workup RouteB->Workup Crude Crude Product Workup->Crude

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and reagent availability.

Module 2: Troubleshooting Center (Q&A)

Category 1: Reaction Efficiency & Yield

Q: My reaction yield is consistently low (<50%) using the acyl chloride method. What is going wrong? A: The most common culprit is moisture-induced hydrolysis . 3-Methoxybenzoyl chloride is hygroscopic.

  • The Fix: Ensure your DCM is anhydrous. If the acyl chloride is old, distill it or add a slight excess (1.2 equiv).

  • The Check: Verify the quality of your TEA. Wet amine bases can generate hydroxide ions that hydrolyze the acyl chloride before it reacts with the aniline.

Q: The reaction stalls after 50% conversion. Should I heat it? A: Heating is rarely necessary for this system. Stalling usually indicates HCl poisoning . The HCl byproduct forms a salt with the unreacted aniline, deactivating it.

  • The Fix: Ensure you are using at least 1.5 to 2.0 equivalents of base (TEA or DIPEA) to scavenge the HCl.

Category 2: Purification & Impurities[2]

Q: I cannot get rid of the "Aniline Spot" on my TLC. It co-elutes with my product. A: Aniline is notoriously difficult to remove by column chromatography alone due to "tailing."

  • The Fix (Chemical Wash): The most robust method is a 1M HCl wash during the workup. This converts the aniline into the water-soluble anilinium chloride salt.

  • The Fix (Scavenger Resin): For small-scale/parallel synthesis, add a polymer-supported isocyanate resin (e.g., PS-Isocyanate) to the reaction mixture for 2 hours before filtering. This reacts with excess aniline to form an insoluble urea.

Q: My product is "oiling out" during recrystallization instead of forming crystals. A: This is a common issue with methoxy-benzamides due to their low melting points and super-saturation behavior.

  • The Fix: Use the "Cloud Point" method . Dissolve the crude oil in a minimum amount of hot Ethyl Acetate.[2] Slowly add Hexane (or Heptane) dropwise until the solution turns slightly turbid. Stop adding solvent, remove from heat, and let it cool very slowly to room temperature.

  • Seed Crystal: If you have any solid product from a previous batch, add a tiny crystal once the solution reaches room temperature to induce nucleation.

Q: The product has a persistent reddish-brown color. A: This indicates aniline oxidation . Aniline oxidizes in air to form colored impurities (e.g., azobenzene derivatives) that are potent dyes.

  • The Fix: Recrystallize from Ethanol/Water (1:1) with a small amount of activated charcoal . Boil the solution with charcoal for 5 minutes, filter while hot through Celite, and then cool to crystallize.

Visualization: Purification Logic Tree

PurificationLogic Start Crude Product Analysis CheckAniline Is Aniline Present? Start->CheckAniline CheckColor Is Product Colored? CheckAniline->CheckColor No ActionAcid Wash with 1M HCl CheckAniline->ActionAcid Yes CheckForm Is it an Oil? CheckColor->CheckForm No (Off-white) ActionCharcoal Recrystallize w/ Activated Charcoal CheckColor->ActionCharcoal Yes (Brown/Red) ActionSolvent Use EtOAc/Hexane Slow Cool CheckForm->ActionSolvent Yes Final Pure White Solid CheckForm->Final No (Solid) ActionAcid->CheckColor ActionCharcoal->CheckForm ActionSolvent->Final

Figure 2: Troubleshooting logic for isolating pure 3-methoxy-N-phenylbenzamide.

Module 3: Characterization Data

Use the following data to validate your synthesized product.

PropertyValueNotes
Physical State White Crystalline SolidMay appear off-white if trace aniline remains.
Melting Point 113 – 115 °C Literature value for 3-methoxy isomer [1].
1H NMR (CDCl₃) δ 7.87 (s, 1H), 7.69 (d, 2H), 3.88 (s, 3H)Key diagnostic peaks: Amide NH (broad, ~7.8-8.[3]0) and Methoxy singlet (~3.88 ppm).[3]
Solubility Soluble: DCM, EtOAc, DMSOInsoluble: Water, Hexane.

Expert Insight: The shift of the amide proton (-NH-) is concentration and solvent-dependent. In DMSO-d6, it may appear further downfield (δ 10.0–10.2 ppm).

References

  • Royal Society of Chemistry. (2014).[2][4][5] Supplementary Material: Synthesis of 3-methoxy-N-phenylbenzamide (Compound 3ai). Retrieved from [Link][6]

  • PrepChem. (n.d.). Synthesis of 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025).[4][5] PubChem Compound Summary for CID 346037, 4-methoxy-N-phenylbenzamide (Isomer comparison). Retrieved from [Link]

Sources

optimization of reaction conditions for N-phenylbenzamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NPB-SYN-OPT-001 Assigned Specialist: Senior Application Scientist Status: Open Context: Optimization of benzoylation of aniline (Schotten-Baumann vs. Anhydrous vs. Green Catalysis).

Introduction: The Mechanistic Landscape

Welcome to the technical support center. You are likely experiencing issues with yield, purity, or scalability in the synthesis of N-phenylbenzamide. This is not a single-variable problem; it is a competition between nucleophilic attack and hydrolysis (in aqueous systems) or a challenge of activation energy (in direct amidation).

This guide is structured into three "Service Modules" based on your specific reaction environment. Choose the module that matches your current constraints.

Module 1: The Classic Route (Schotten-Baumann)

Best for: Robust, large-scale synthesis where water tolerance is required. Core Challenge: Controlling the rate of hydrolysis vs. amidation.

In the Schotten-Baumann reaction, you operate in a biphasic system (Water/DCM or Water/Ether). The base (NaOH) resides in the aqueous phase, while the aniline and benzoyl chloride reside in the organic phase.

The Critical Logic (Why it fails)

The reaction produces HCl as a byproduct. If not neutralized, HCl protonates the aniline (


), destroying its nucleophilicity and stopping the reaction. However, if the pH is too high or mixing is poor, the hydroxide ion (

) attacks the benzoyl chloride, hydrolyzing it to benzoic acid (waste).
Optimization Protocol
  • Phase Ratio: Use a 1:1 ratio of 10% aqueous NaOH and DCM.

  • Temperature Control: Start at 0°C . The rate of hydrolysis drops significantly faster than the rate of amidation at lower temperatures.

  • Stoichiometry: Use 1.1 eq of Benzoyl Chloride. You must assume 10% loss to hydrolysis.

  • Addition Order: Dissolve aniline in DCM. Add the aqueous NaOH.[1][2][3] Then add benzoyl chloride dropwise. This ensures the acid chloride is never exposed to base without the amine present.

Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition you must manage.

SchottenBaumann BenzoylCl Benzoyl Chloride (Electrophile) Intermediate Tetrahedral Intermediate BenzoylCl->Intermediate Fast Attack Aniline Aniline (Nucleophile) Aniline->Intermediate Hydroxide OH- / Water (Competitor) Hydroxide->Intermediate Hydrolysis Risk Product N-Phenylbenzamide (Precipitate) Intermediate->Product -HCl (Neutralized) Waste Benzoate Salt (Water Soluble) Intermediate->Waste Irreversible

Caption: Kinetic competition in Schotten-Baumann conditions. Green paths indicate the desired amidation; red dashed paths indicate the parasitic hydrolysis.

Module 2: High-Precision Anhydrous Synthesis

Best for: High-value substrates, moisture-sensitive reagents, or when quantitative yield is required. Core Challenge: Activation of the electrophile.

When water is excluded, we often use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP is approximately


 times more active than pyridine alone.
The Mechanism (Expert Insight)

DMAP attacks the benzoyl chloride to form an N-acylpyridinium salt . This intermediate is highly electrophilic and loosely bound, making it a "super-leaving group" that aniline can displace rapidly, even if the aniline is electron-deficient.

Optimization Protocol
  • Solvent: Anhydrous DCM (Dichloromethane) or THF.

  • Base: Triethylamine (TEA) or DIPEA (1.2 eq) to act as the proton sponge.

  • Catalyst: DMAP (0.1 eq). Do not use stoichiometric DMAP; it is difficult to remove.

  • Temperature: 0°C

    
     RT.
    
Visualization: The DMAP Catalytic Cycle

DMAP_Cycle DMAP DMAP (Catalyst) AcylPy Acyl-Pyridinium Salt (Active) DMAP->AcylPy + RCOCl RCOCl Benzoyl Chloride Product N-Phenylbenzamide AcylPy->Product + Aniline H_DMAP H-DMAP+ AcylPy->H_DMAP Transfers Acyl Aniline Aniline H_DMAP->DMAP + Base (Regeneration) Base TEA (Base) Waste TEA-HCl Base->Waste Scavenges HCl

Caption: The "Steglich-type" catalytic cycle. DMAP activates the acyl group, facilitating attack by aniline, then is regenerated by the auxiliary base (TEA).

Module 3: Green Chemistry (Direct Amidation)

Best for: Avoiding acid chlorides, high atom economy, "Green" process requirements. Core Challenge: Overcoming the poor leaving group ability of -OH.

Direct reaction of Benzoic Acid + Aniline usually yields a salt (


). To force the amide bond, we use Boric Acid (

)
catalysis.
Protocol
  • Reagents: Benzoic Acid (1.0 eq), Aniline (1.0 eq), Boric Acid (10-20 mol%).

  • Solvent: Toluene or Xylene.

  • Setup: Dean-Stark apparatus. You must remove water to drive the equilibrium (Le Chatelier's principle).

  • Mechanism: Boric acid forms a mixed anhydride intermediate (

    
    ) which is more reactive than the carboxylic acid.
    

Troubleshooting & FAQs

Symptom Resolution Matrix
SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis of Benzoyl Chloride (Schotten-Baumann).Cool reaction to 0°C before addition. Increase stirring speed (vortex) to maximize interfacial surface area.
Oiling Out Product melting point depressed by impurities.Use a seed crystal during recrystallization. Switch solvent system to Ethanol/Water (add hot ethanol, then water until turbid).
Red/Brown Color Oxidation of Aniline.Distill aniline before use. Perform reaction under Nitrogen/Argon atmosphere.
Impure Product (Acidic) Unreacted Benzoic Acid.Wash organic layer with 10% NaHCO3 (Sodium Bicarbonate). Acid converts to soluble salt; product remains in organic.
Impure Product (Basic) Unreacted Aniline.Wash organic layer with 1M HCl . Aniline converts to soluble hydrochloride salt; product remains in organic.
Frequently Asked Questions

Q: Can I use EDC/NHS coupling for this synthesis? A: Yes, but it is over-engineering. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is expensive and generally reserved for peptide coupling or delicate substrates. For N-phenylbenzamide, the Acid Chloride route is more atom-economical and cost-effective [1].

Q: My product smells like almonds. What is wrong? A: This indicates unreacted Benzoyl Chloride or Benzaldehyde impurities. Wash the solid product thoroughly with dilute Sodium Bicarbonate solution and recrystallize from Ethanol.

Q: Why do I need to add the base after the aniline in the anhydrous method? A: Actually, in the anhydrous method (Module 2), you mix the Amine and Base first, then add the Acid Chloride. If you mix Acid Chloride and Base without the Amine, you risk forming ketenes or dimerization depending on the specific acid chloride structure (though less risk with Benzoyl Chloride).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Tang, P. (2012). Boric Acid Catalyzed Amide Formation. Organic Syntheses, 89, 432-439.

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583.

Sources

overcoming solubility issues with 3-methoxy-N-phenylbenzamide in assays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: SOL-3MNPB-001

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming precipitation, potency loss, and variability in biological assays.[1][2][3]

Executive Summary & Molecule Profile

The Problem: Users frequently report variable IC50 values, "flat" dose-response curves, or visible precipitation when using 3-methoxy-N-phenylbenzamide (3-M-N-PB) in aqueous buffers.[1][2][3]

The Science: 3-M-N-PB is a lipophilic benzamide derivative.[1][2][3] Its planar structure encourages


-

stacking, leading to rapid crystallization (crashing out) when the solvent environment shifts from organic (DMSO) to aqueous (PBS/Media).[2][3] Successful assay performance requires managing the Kinetic Solubility window—keeping the compound in solution long enough to interact with the target before thermodynamic equilibrium (precipitation) takes over.
Physicochemical Dashboard
PropertyValueImplication for Assays
LogP (Octanol/Water) ~2.95 [1]Moderately lipophilic.[1][2][3] High risk of adsorption to plasticware.[1][2][3]
Molecular Weight 227.26 g/mol Small molecule fragment; rapid diffusion but prone to aggregation.[1][2][3]
H-Bond Donors/Acceptors 1 / 2Limited interaction with water molecules; relies on hydrophobic solvation.[1][2][3]
Aqueous Solubility Low (< 50 µM est.)[1][2][3]Critical: Do not dilute directly from 10 mM stock to aqueous buffer.

Diagnostic & Triage: Why is my assay failing?

Use this logic tree to diagnose the root cause of your solubility failure.

SolubilityLogic Start START: Assay Variability Observed CheckPPT Is precipitate visible (microscopy/turbidity)? Start->CheckPPT YesPPT YES: Precipitation CheckPPT->YesPPT Visible particles NoPPT NO: Solution is clear CheckPPT->NoPPT Clear liquid StockCheck Check DMSO Stock (Is it hydrated?) YesPPT->StockCheck PlasticCheck Check Plasticware (Polystyrene vs. Polypropylene) NoPPT->PlasticCheck DilutionCheck Review Dilution Protocol (Direct vs. Intermediate) StockCheck->DilutionCheck Action1 Action: Replace Stock & Use Desiccators StockCheck->Action1 Stock >1 month old Action2 Action: Switch to Intermediate Dilution DilutionCheck->Action2 Direct dilution used CarrierCheck Add Carrier Protein (0.1% BSA or HSA) PlasticCheck->CarrierCheck

Figure 1: Diagnostic logic flow for identifying solubility vs. adsorption issues.

Critical Protocol: The "Intermediate Dilution" Method

The Error: A common mistake is pipetting 1 µL of 10 mM DMSO stock directly into 999 µL of PBS.[1] This creates a local region of high concentration where the compound instantly precipitates (the "plume effect") and never redissolves.

The Solution: You must step down the DMSO concentration gradually or use an acoustic dispenser.[1][3]

Step-by-Step Workflow
  • Prepare 100% DMSO Master Plate: Perform your serial dilutions (e.g., 1:3) entirely in 100% DMSO.[1][2][3]

    • Why: 3-M-N-PB is stable and soluble in pure DMSO.[1][2][3] This ensures your dilution curve is accurate before water is introduced [2].[1][2][3]

  • Create an Intermediate Plate: Transfer compounds from the Master Plate to a new plate containing buffer with a co-solvent (e.g., 10% DMSO in buffer).

    • Target: Final DMSO concentration here should be 5–10%.[1][2][3]

  • Final Assay Plate: Transfer from the Intermediate Plate to the Assay Plate (cells/enzyme).

    • Target: Final DMSO concentration < 1% (or as tolerated by your biology).[1][2][3]

SerialDilution cluster_0 Step 1: Master Plate cluster_1 Step 2: Intermediate Plate cluster_2 Step 3: Assay Plate Stock 10mM Stock (100% DMSO) Dil1 Serial Dilution (100% DMSO) Stock->Dil1 Dil2 1:10 Dilution into Buffer (Final: 10% DMSO) Dil1->Dil2 Transfer Dil3 Final Transfer (Final: 1% DMSO) Dil2->Dil3 Transfer

Figure 2: The Intermediate Dilution workflow prevents "shock" precipitation.

Frequently Asked Questions (Troubleshooting)

Q1: My 10 mM DMSO stock is cloudy after storage. Is it safe to use?

Answer: No. DMSO is highly hygroscopic.[1][2][3][4][5] If stored in non-airtight containers (or frequently opened), it absorbs water from the atmosphere.

  • Mechanism: Once water content in DMSO exceeds ~10-20%, lipophilic compounds like 3-M-N-PB become supersaturated and crystallize [3].[1][2][3]

  • Fix: Discard the stock. Prepare fresh stock using anhydrous DMSO. Store in single-use aliquots at -20°C or -80°C in a desiccated environment.

Q2: I see no precipitate, but my potency is 10x lower than expected.

Answer: This is likely Non-Specific Binding (NSB) .[1][3] With a LogP of ~3, 3-M-N-PB will adhere to hydrophobic polystyrene surfaces, effectively lowering the free concentration available to bind your target.[2]

  • Fix 1 (Labware): Switch to Low-Binding Polypropylene plates for all intermediate steps.

  • Fix 2 (Additives): Add a non-ionic surfactant (e.g., 0.01% Tween-20 or Triton X-100) or a carrier protein (0.1% BSA) to your assay buffer.[2][3] This "coats" the plastic and keeps the compound in solution [2].[1]

Q3: Can I use Cyclodextrins to improve solubility?

Answer: Yes, this is an excellent advanced strategy. If standard DMSO protocols fail (e.g., for high-concentration animal dosing), use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).[2][3]
  • Protocol: Dissolve HP-

    
    -CD in water (20% w/v). Add 3-M-N-PB (dissolved in a small volume of ethanol or DMSO) to the cyclodextrin solution with vigorous stirring. The hydrophobic benzamide core will enter the cyclodextrin cavity, shielding it from water [4].[1]
    

References

  • PubChem. 3-methoxy-N-phenylbenzamide Compound Summary. National Library of Medicine.[1][2][3] [Link][3]

  • NCBI Assay Guidance Manual. Assay Operations for SAR Support. [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

Sources

Technical Support Center: Purification of N-Phenylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: NPB-PUR-001 Subject: Refining Purification Protocols & Troubleshooting Common Failures

Introduction

Welcome to the technical support hub for amide synthesis. N-phenylbenzamide derivatives are the backbone of many medicinal chemistry campaigns, yet their purification often suffers from "historical inertia"—researchers use 19th-century protocols (benzene/ether) that fail with modern, complex derivatives.

This guide refines these protocols using pKa-based logic and thermodynamic principles. We move beyond "add solvent and pray" to controlled, self-validating systems.

Module 1: Chemical Work-up (The First Line of Defense)

Q1: My crude product is a sticky, dark oil containing unreacted aniline. How do I remove it without a column?

A: You must exploit the basicity of the aniline impurity.[1] N-phenylbenzamide is neutral, whereas unreacted aniline is a weak base (


). A simple water wash is insufficient because anilines are organic-soluble. You need a pH-switch extraction .

Protocol:

  • Dissolve the crude oil in Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (a greener alternative to DCM) [6].

  • The Acid Wash: Wash the organic layer twice with 1M HCl .

    • Mechanism:[2][3] This protonates the aniline (

      
      ), forcing it into the aqueous layer. The neutral amide remains in the organic layer [5].
      
  • The Base Wash: Wash the organic layer with Saturated NaHCO

    
     .
    
    • Mechanism:[2][3] This removes unreacted benzoic acid or acidic coupling additives (like HOBt) by converting them to water-soluble carboxylates.

  • Validation: Spot the organic layer on a TLC plate. The "draggy" aniline spot near the baseline should be gone.

Q2: I used DCC/EDC for coupling, and I have a stubborn white solid that won't dissolve in my extraction solvent.

A: This is likely the urea byproduct (DCU or EDU). Carbodiimide coupling agents produce urea byproducts that are notoriously difficult to remove.

  • Immediate Fix: Cool the reaction mixture to 0°C for 1 hour before workup. DCU is highly insoluble in cold EtOAc/DCM. Filter the suspension through a Celite pad. The filtrate will contain your amide; the solid on the filter is the waste urea [1].

Module 2: Recrystallization Optimization (The Art of Solids)

Q3: My product "oils out" (forms a liquid droplet at the bottom) instead of crystallizing upon cooling. What went wrong?

A: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. This usually happens because the solution is too concentrated or the impurity profile is depressing the melting point [11].

Troubleshooting Protocol:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add 10-20% more of your chosen solvent.

  • Seed It: Add a single crystal of pure product (if available) or scratch the inner glass surface with a glass rod at the air-liquid interface to induce nucleation.

  • Slow Down: Insulate the flask with a towel. Rapid cooling promotes oiling; slow cooling promotes crystal growth.

Q4: Which solvent system should I use? I want to avoid Benzene/CCl


. 

A: Move to Class 3 (low toxicity) solvents. For N-phenylbenzamides, Ethanol (EtOH) is the "Gold Standard" due to the high temperature coefficient of solubility (low solubility at RT, high at boiling) [9].

Solvent SystemPolarityApplication
Ethanol (95%) PolarPrimary Choice. Excellent for simple N-phenylbenzamides. Green & non-toxic.
EtOAc / Hexane MediumBinary Choice. Dissolve in min.[1] hot EtOAc, add hot Hexane until cloudy.
Acetonitrile Polar AproticHigh Purity. Good for polar derivatives (e.g., nitro- or methoxy-substituted) [1].
Toluene Non-polarHigh Boiling. Use only for very insoluble, high-melting derivatives.
Module 3: Chromatography (When Crystallization Fails)

Q5: My amide co-elutes with an impurity on silica gel. The spots are overlapping. [1]

A: Amides can hydrogen bond with the silanols on the silica surface, causing peak tailing that masks impurities.

Refined Protocol:

  • Change the Modifier: Do not just increase polarity. Add 1% Triethylamine (TEA) to your mobile phase if the impurity is basic, or 0.5% Acetic Acid if the impurity is acidic. This sharpens the peaks.

  • Switch Selectivity: If using Hexane/EtOAc fails, switch to DCM/Methanol or Toluene/Acetone . Toluene provides

    
     interactions with the aromatic rings of the benzamide, offering a completely different separation mechanism than the dipole-dipole interactions of EtOAc [10].
    
Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying N-phenylbenzamide derivatives based on the impurity profile.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid High MP Oil Sticky Oil / Solution CheckState->Oil Low MP / Impure Recryst Recrystallization (EtOH or EtOAc/Hex) Solid->Recryst AcidWash Wash: 1M HCl (Removes Aniline) Oil->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Benzoic Acid) AcidWash->BaseWash TLC Check Purity (TLC) BaseWash->TLC OilingOut Issue: Oiling Out? Recryst->OilingOut Final Pure N-Phenylbenzamide Recryst->Final Crystals Form Seed Solution: Reheat & Seed OilingOut->Seed Seed->Final TLC->Recryst >90% Pure Column Flash Chromatography (Add 1% TEA if tailing) TLC->Column <90% Pure Column->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.

Summary Data: Solvent Parameters & pKa Values

Use this table to calculate wash conditions and solvent miscibility.

Compound / SolventpKa (approx)Boiling Point (°C)Role in Protocol
Aniline (Impurity)4.6 (Conj. Acid)184Remove via Acid Wash (pH < 3)
Benzoic Acid (Impurity)4.2 (Acid)249Remove via Base Wash (pH > 8)
N-Phenylbenzamide ~14-15 (Neutral)N/A (Solid)Remains in Organic Layer
Ethanol 1678Best Recrystallization Solvent
Ethyl Acetate 2577Extraction / Chromatography
2-MeTHF N/A80Green Substitute for DCM/Ether
References
  • BenchChem. (2025).[4] Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Retrieved from

  • Procopio, D., et al. (2023).[5] Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Retrieved from [6]

  • Ferrazzano, L., et al. (2021). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. Retrieved from [6]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

  • ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from

  • Tamura, K., et al. (2023). A Sustainable Green Enzymatic Method for Amide Bond Formation. PMC - NIH. Retrieved from

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • SciSpace. (2018). A green chemistry perspective on catalytic amide bond formation. Retrieved from

  • BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from

  • ResearchGate. (2013).[7] How to remove aniline from reaction mixture (Chromatography tips). Retrieved from

  • Miami University. (n.d.). Isolation and Purification of Organic Compounds Recrystallization. Retrieved from

Sources

Technical Support Center: Stability of 3-methoxy-N-phenylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methoxy-N-phenylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and formulations.

Introduction to Stability Concerns

3-methoxy-N-phenylbenzamide, as an amide-containing aromatic compound, can be susceptible to degradation under various experimental and storage conditions. Understanding its stability profile is critical for obtaining reliable and reproducible results in research and for ensuring the efficacy and safety of potential pharmaceutical formulations. The primary degradation pathways to consider are hydrolysis, photodegradation, and oxidation. This guide will walk you through identifying and mitigating these stability issues.

Troubleshooting Guide: Investigating and Mitigating Degradation

This section addresses common stability problems encountered with 3-methoxy-N-phenylbenzamide in solution and provides systematic approaches to diagnose and solve them.

Issue 1: Loss of Compound Potency or Unexpected Analytical Peaks Over Time

Symptoms:

  • A decrease in the peak area of 3-methoxy-N-phenylbenzamide in your HPLC chromatogram over time.

  • The appearance of new, unidentified peaks in the chromatogram.

  • Inconsistent results in bioassays or other functional experiments.

Potential Cause: Chemical degradation of the compound. The most common cause is hydrolysis of the amide bond, especially under non-neutral pH conditions.

Investigative Workflow:

G

Caption: Workflow for investigating the degradation of 3-methoxy-N-phenylbenzamide.

Step-by-Step Protocol: Forced Degradation Study

Forced degradation studies, as recommended by ICH guidelines, are essential for understanding the stability of a drug substance.[1][2][3][4]

  • Preparation of Stock Solution: Prepare a stock solution of 3-methoxy-N-phenylbenzamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl.

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution with water.

    • Oxidative Degradation: Dilute the stock solution with a 3-30% solution of hydrogen peroxide.[2]

    • Thermal Stress: Expose the solid compound and the solution to elevated temperatures (e.g., 40°C, 60°C).

    • Photostability: Expose the solid compound and the solution to a light source according to ICH Q1B guidelines (e.g., xenon or metal halide lamp).[2]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as reverse-phase HPLC with UV detection.[1][5]

Data Interpretation and Mitigation:

Stress ConditionExpected Degradation Products (Hypothesized)Mitigation Strategies
Acidic/Alkaline Hydrolysis 3-Methoxybenzoic acid and Aniline[6]Maintain solution pH between 4 and 8. Use buffered solutions.
Oxidative Stress Hydroxylated derivatives, N-oxidesAvoid exposure to oxidizing agents. Purge solutions with nitrogen or argon.
Photodegradation Photorearranged products, cleavage productsProtect solutions from light using amber vials or by working in a dark room.[7][8][9]
Thermal Stress Similar to hydrolysis products, but at an accelerated rateStore solutions at recommended temperatures (e.g., 2-8°C or -20°C).

Causality: The amide bond in 3-methoxy-N-phenylbenzamide is susceptible to nucleophilic attack by water (hydrolysis), which is catalyzed by both acid and base. The methoxy group, being an electron-donating group, may slightly influence the rate of hydrolysis compared to unsubstituted benzanilides.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 3-methoxy-N-phenylbenzamide in aqueous solution?

A: Based on the chemistry of N-phenylbenzamides, the most probable degradation pathway in aqueous solution is hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom, yielding 3-methoxybenzoic acid and aniline as the primary degradation products.[6] The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

G

Caption: Proposed hydrolytic degradation of 3-methoxy-N-phenylbenzamide.

Q2: How does pH affect the stability of 3-methoxy-N-phenylbenzamide?

A: The stability of 3-methoxy-N-phenylbenzamide is significantly influenced by pH. Generally, amides are most stable at near-neutral pH (around 6-8). In acidic conditions, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Therefore, both strongly acidic and strongly alkaline conditions are expected to accelerate the hydrolysis of 3-methoxy-N-phenylbenzamide.

Q3: Is 3-methoxy-N-phenylbenzamide sensitive to light?

Q4: What are the best practices for preparing and storing stock solutions of 3-methoxy-N-phenylbenzamide?

A: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as DMSO, DMF, or acetonitrile for the initial stock solution. For aqueous working solutions, use a buffer system to maintain a neutral pH.

  • Storage Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidative degradation.

Q5: What analytical method should I use to monitor the stability of 3-methoxy-N-phenylbenzamide?

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the stability of small molecules like 3-methoxy-N-phenylbenzamide.[1][5] An ideal method should be able to separate the parent compound from its potential degradation products. A typical setup would involve:

  • Column: A C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where 3-methoxy-N-phenylbenzamide has significant absorbance.

Method validation should be performed to ensure specificity, linearity, accuracy, and precision, as per ICH guidelines.[1]

References

  • Broadbelt, L. J., Dziennik, S., & Klein, M. T. (1994). Thermal stability and degradation of aromatic polyamides. 1. Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide. Polymer Degradation and Stability, 44(2), 137–146. [Link]

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. (2021). ResearchGate. [Link]

  • Photodegradation of Nitrobenzene Using 172 Nm Excimer UV Lamp. (2007). PubMed. [Link]

  • Degradation and fate of N-nitrosamines in water by UV photolysis. (2018). ResearchGate. [Link]

  • Photodegradation of N‐nitrosodimethylamine under 365 nm UV‐LED irradiation. (2019). ResearchGate. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2016). MDPI. [Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? (2012). ResearchGate. [Link]

  • Crystal structure of 4-methoxy-N-phenylbenzamide. (2011). PubMed Central. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. (2021). ChemRxiv. [Link]

  • Preparation method of 3-amino-4-methoxybenzaniline. (2016).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2019). ResearchGate. [Link]

  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). SciSpace. [Link]

  • Analytical Methods. (n.d.). OPUS. [Link]

  • Synthesis, crystal growth and characterization of organic nonlinear optical materials methoxy-N,N-diphenylbenzamides. (2020). ResearchGate. [Link]

  • 4-methoxy-3-nitro-N-phenylbenzamide. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Optimizing Cell-Based Experiments with 3-methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-methoxy-N-phenylbenzamide. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your cell-based experiments. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower your research.

I. General FAQs

This section addresses fundamental questions about 3-methoxy-N-phenylbenzamide, a research compound with potential applications in oncology.

1. What is the proposed mechanism of action of 3-methoxy-N-phenylbenzamide?

While research is ongoing, 3-methoxy-N-phenylbenzamide is structurally related to a class of compounds known to exhibit anti-proliferative and cytotoxic effects[1][2]. It is hypothesized to function as an inhibitor of key signaling pathways involved in cell growth and survival. For the context of this guide, we will consider its potential as an inhibitor of the PI3K/Akt signaling pathway, a critical regulator of normal cellular processes and a frequent driver of oncogenesis.

2. What are the primary applications of 3-methoxy-N-phenylbenzamide in cell-based assays?

Given its hypothesized mechanism, 3-methoxy-N-phenylbenzamide is primarily used in cell-based assays to investigate its effects on:

  • Cell viability and proliferation (e.g., in cancer cell lines)

  • Induction of apoptosis

  • Modulation of the PI3K/Akt signaling pathway

3. What are the physical and chemical properties of 3-methoxy-N-phenylbenzamide?

PropertyValueSource
CAS Number 6833-23-4[3]
Molecular Formula C14H13NO2[3]
Molecular Weight 227.26 g/mol [3]
Solubility Soluble in Chloroform, Methanol.[4] For cell culture, DMSO is the recommended solvent.[4]
Storage Store at refrigerator temperatures.[4] May be sensitive to prolonged air exposure[5].[4][5]

4. How should I prepare a stock solution of 3-methoxy-N-phenylbenzamide?

Due to its limited aqueous solubility, a stock solution should be prepared in a high-purity organic solvent, such as DMSO.

Protocol for Preparing a 10 mM Stock Solution:

  • Weigh out 2.27 mg of 3-methoxy-N-phenylbenzamide.

  • Add 1 mL of sterile, cell culture-grade DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

II. Troubleshooting Guides

This section provides solutions to common issues encountered during cell-based experiments with 3-methoxy-N-phenylbenzamide.

Problem Possible Cause Recommended Solution
Inconsistent or no biological effect observed 1. Compound precipitation: The final concentration of the compound in the cell culture medium may have exceeded its solubility limit.1a. Check for precipitation: Visually inspect the media for any precipitate after adding the compound. 1b. Lower the final DMSO concentration: Ensure the final DMSO concentration in your culture medium is below 0.5% to avoid solvent-induced cytotoxicity and improve compound solubility. 1c. Pre-warm the media: Adding the compound to pre-warmed media can sometimes help maintain solubility.
2. Compound degradation: The compound may have degraded due to improper storage or handling.2a. Use fresh aliquots: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. 2b. Protect from light: Store stock solutions in amber vials or wrapped in foil.
3. Incorrect cell density: The number of cells seeded may be too high or too low for the assay.3. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
High background or off-target effects 1. High DMSO concentration: The final concentration of DMSO in the cell culture medium may be causing cellular stress.1. Lower the final DMSO concentration: As a best practice, keep the final DMSO concentration below 0.5%. Include a vehicle control (media with the same concentration of DMSO as your treated samples) in all experiments.
2. Compound cytotoxicity: The concentration of 3-methoxy-N-phenylbenzamide may be too high, leading to non-specific cell death.2. Perform a dose-response curve: Determine the optimal concentration range for your cell line by testing a wide range of concentrations.
Variability between replicate wells 1. Uneven cell distribution: Cells may not be evenly distributed across the plate.1. Ensure a single-cell suspension: Before seeding, ensure your cells are well-resuspended and not clumping. Gently swirl the plate after seeding to ensure even distribution.
2. Pipetting errors: Inaccurate pipetting of the compound or cells.2. Use calibrated pipettes: Ensure your pipettes are properly calibrated. When adding the compound, pipette up and down gently to mix without disturbing the cell layer.

III. Experimental Protocols

A. Cell Viability (MTT) Assay

This protocol outlines the steps for assessing the effect of 3-methoxy-N-phenylbenzamide on cell viability using an MTT assay.

Materials:

  • 3-methoxy-N-phenylbenzamide stock solution (10 mM in DMSO)

  • Cell line of interest (e.g., a cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, prepare serial dilutions of 3-methoxy-N-phenylbenzamide in complete culture medium. Remove the old medium from the wells and add the medium containing the compound. Include a vehicle control (DMSO only) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition: The next day, measure the absorbance at 570 nm using a plate reader.

B. Western Blot Analysis of Akt Phosphorylation

This protocol details the steps for examining the effect of 3-methoxy-N-phenylbenzamide on the phosphorylation of Akt, a key downstream target in the PI3K pathway.

Materials:

  • 3-methoxy-N-phenylbenzamide stock solution (10 mM in DMSO)

  • Cell line of interest

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-phospho-Akt and anti-total-Akt)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with 3-methoxy-N-phenylbenzamide at the desired concentrations for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.

IV. Visualizations

Hypothesized Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3  + PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pAkt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Compound 3-methoxy-N- phenylbenzamide Compound->PI3K Inhibition

Caption: Hypothesized mechanism of 3-methoxy-N-phenylbenzamide action.

Experimental Workflow for Cell Viability Assay

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with 3-methoxy-N- phenylbenzamide Adhere->Treat Incubate Incubate for 24-72 hours Treat->Incubate MTT Add MTT reagent Incubate->MTT Incubate2 Incubate for 4 hours MTT->Incubate2 Solubilize Add solubilization solution Incubate2->Solubilize Read Read absorbance at 570 nm Solubilize->Read End End Read->End

Caption: Workflow for the MTT cell viability assay.

V. References

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. PubMed Central. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 3-Methoxy-N-phenylbenzamide. BIOFOUNT. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHOXY-N-PHENYLBENZAMIDE | CAS 6833-23-4. Matrix Fine Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-3-nitro-N-phenylbenzamide. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 4-methoxy-N-phenylbenzamide. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. ResearchGate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-butyl. Cheméo. Retrieved from [Link]

  • PubMed. (n.d.). Antitumor agents. Part 3: synthesis and cytotoxicity of new trans-stilbene benzenesulfonamide derivatives. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methoxybenzanilide. PubChem. Retrieved from [Link]

Sources

troubleshooting poor reproducibility in bioactivity assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioactivity Assay Reproducibility

Status: Online Operator: Senior Application Scientist Ticket ID: #REP-9924 Subject: Systematic Troubleshooting of Poor Assay Reproducibility

Introduction: The Philosophy of "Robustness First"

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers attempting to "fix" reproducibility by increasing replicates (


 to 

). This is a fallacy. If your assay system is inherently unstable, adding replicates only measures the noise with greater precision.

Reproducibility is not luck; it is a byproduct of a controlled system . We will dismantle your assay into three variable classes: Biological (The Living), Physical (The Hardware), and Chemical (The Reagents).

Phase 1: Global Diagnostic (The Triage)

Q: My results vary wildly between days. How do I objectively measure "reproducibility"?

A: You must calculate the Z-Prime (


) Factor .
Do not rely on the Coefficient of Variation (CV) alone. CV measures precision of a single group, but 

measures the separation between your signal and your background relative to the noise. It is the gold standard for assay robustness.

The


 Equation: 


  • 
    : Standard Deviation of Positive/Negative controls.
    
  • 
    : Mean of Positive/Negative controls.
    

Interpretation Table:

Z-Prime (

)
StatusAction Required
0.5 ≤

≤ 1.0
Excellent Proceed to screening. Assay is robust.
0 ≤

< 0.5
Marginal Optimization required. Separation exists but noise is high.

< 0
Fail STOP. The signal overlaps with the noise. Data is useless.

Visual Troubleshooting Logic:

TroubleshootingFlow Start Calculate Z-Prime (Z') Decision Is Z' > 0.5? Start->Decision Pass Assay Validated Proceed to Screen Decision->Pass Yes Fail Assay Failed Identify Source Decision->Fail No CheckBio Check BIOLOGY (Mycoplasma, Passage #) Fail->CheckBio CheckPhys Check PHYSICS (Edge Effects, Pipetting) Fail->CheckPhys CheckChem Check CHEMISTRY (DMSO, Solubility) Fail->CheckChem Drift in IC50? Drift in IC50? CheckBio->Drift in IC50? High CV in replicates? High CV in replicates? CheckPhys->High CV in replicates? Signal decay over time? Signal decay over time? CheckChem->Signal decay over time?

Figure 1: Decision matrix for assay troubleshooting based on statistical validation.

Phase 2: Biological Variables (The Living)

Q: My IC50 values shift 10-fold between weeks. Is it the cells?

A: Likely. Cell line drift is the silent killer of bioassays. There are two primary culprits: Passage Number and Mycoplasma .[1]

  • Passage Number Effect: Cells change phenotype over time. A HEK293 cell at passage 5 is biologically distinct from passage 50 due to genetic drift and selection pressure.

  • Mycoplasma: This bacterial contaminant alters cell metabolism, depletes arginine, and changes pH, often without making the media cloudy.

Protocol: The "Bank-to-Assay" System To ensure reproducibility, you must stop culturing cells continuously. Use a Master/Working Bank system.

  • Thaw a vial from the Master Bank (Passage 3).

  • Expand to generate a Working Bank (20–50 vials, Passage 6). Freeze these.

  • Assay: Thaw a Working Bank vial. Use it for experiments only for 4–6 weeks (up to Passage 20).

  • Discard: After 6 weeks, kill the culture and thaw a fresh Working Bank vial.

Critical Check: If you cannot trace your current cells back to a specific freeze date and passage number, throw them away .

Phase 3: Physical Variables (Edge Effects)

Q: Why do the wells on the perimeter of my 96-well plate always have higher signals?

A: You are experiencing the Edge Effect .[2] This is caused by thermal gradients and evaporation. The outer wells heat up and cool down faster than the center, and they evaporate more, concentrating the media and reagents.

Mitigation Strategy: The "Dummy Well" Layout Never use the outer ring (Rows A/H, Columns 1/12) for data. Fill them with media or PBS.

Visual: Optimal Plate Layout

PlateMap cluster_plate 96-Well Plate Layout Strategy A1 PBS A6 PBS A12 PBS H1 PBS H6 PBS H12 PBS D1 PBS D12 PBS B2 Data D6 Data B11 Data G2 Data G11 Data

Figure 2: The "Green Zone" indicates usable wells. The "Red Zone" (Edge) buffers the thermal/evaporative stress.

Table: Edge Effect Solutions

MethodMechanismEffectivenessCost
Dummy Wells Sacrificing outer wells to buffer evaporation.High Loss of throughput (36% of plate)
Breathable Seals Allows gas exchange but retains water vapor.Medium Low
RT Pre-incubation Letting plate sit at Room Temp for 30-60 min before incubator.High Time-consuming
Humidity Chamber Placing plates in a secondary box with water.Medium Risk of contamination

Phase 4: Chemical Variables (DMSO Tolerance)

Q: My compound potency drops when I pre-dilute it. Why?

A: You may be exceeding the DMSO Tolerance of your cells or causing compound precipitation. Most compounds are stored in 100% DMSO. When you dilute them into aqueous media, hydrophobic compounds can crash out of solution (precipitate) if the transition is too fast or if the concentration is too high. Conversely, high DMSO (>0.5%) is toxic to cells, causing membrane permeabilization and apoptosis.

Protocol: DMSO Tolerance Test Before running any screen, you must define the Maximum Tolerated Concentration (MTC) of DMSO.

  • Seed Cells: Plate cells in 90 µL media.

  • Prepare DMSO Spike: Prepare media containing 0%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%, and 5.0% DMSO.

  • Add: Add 10 µL of spiked media to the cells.

  • Incubate: 24 to 48 hours (match your assay time).

  • Read: Measure viability (e.g., ATP or MTT).

  • Analyze: Plot Viability vs. DMSO %.

    • Acceptance Criteria: The concentration where viability remains >95% relative to the 0% control is your assay limit.

    • Standard Rule: Keep final DMSO < 0.1% if possible.[3][4]

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004.[5][6] Link

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening. Link

  • Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer. Link

  • Corning Life Sciences. (2025). Minimizing Edge Effect in 96-Well Plates. Technical Note. Link

Sources

Technical Support Center: Method Refinement for Consistent Results with 3-methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource for achieving consistent and reliable results when working with 3-methoxy-N-phenylbenzamide. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and refine your methods.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 3-methoxy-N-phenylbenzamide in a question-and-answer format.

Question 1: My reaction yield is consistently low or I've isolated no product. What are the likely causes?

Answer: Low or no yield in the synthesis of 3-methoxy-N-phenylbenzamide, typically formed via nucleophilic acyl substitution, points to one of three critical areas: insufficient activation of the carboxylic acid, impure starting materials, or suboptimal reaction conditions.

  • Ineffective Carboxylic Acid Activation: The most common route to this amide is the reaction between a 3-methoxybenzoyl derivative and aniline. The carboxylic acid itself (3-methoxybenzoic acid) is not reactive enough to be directly attacked by the amine. It must first be "activated." The most direct method is using the corresponding acid chloride, 3-methoxybenzoyl chloride, in a Schotten-Baumann reaction.[1][2] If you are starting from 3-methoxybenzoic acid, you must use a coupling reagent (e.g., DCC, EDC, CDI) to form a highly reactive intermediate in situ.[3][4] Failure to completely convert the acid to its activated form is a primary cause of low yield.

  • Purity of Starting Materials:

    • Aniline: Aniline is susceptible to air oxidation, which can turn the colorless oil to a dark reddish-brown liquid. Oxidized impurities can interfere with the reaction. It is best practice to use freshly distilled or newly purchased aniline.

    • Acid Chloride: 3-methoxybenzoyl chloride is sensitive to moisture. Hydrolysis will convert it back to the unreactive 3-methoxybenzoic acid. Ensure it is handled under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).

  • Role of the Base: In the Schotten-Baumann reaction, a base (like triethylamine or aqueous NaOH) is essential to neutralize the HCl generated.[1][2] Without a base, the HCl will protonate the aniline starting material, forming an ammonium salt which is no longer nucleophilic, thereby halting the reaction. Ensure at least one molar equivalent of base is used.

Question 2: The final product is an off-white, yellow, or brown solid instead of the expected white crystalline solid. How can I identify and remove the impurities?

Answer: The color in your final product is a clear indicator of impurities. These are most commonly residual starting materials or by-products from side reactions.

  • Residual Aniline: As mentioned, aniline and its oxidation products are a frequent source of color.

  • Residual 3-methoxybenzoic acid: If the reaction did not go to completion or if the acid chloride hydrolyzed, this will remain.

  • Diacylated By-products: Under certain conditions, a second molecule of the acid chloride can react with the newly formed amide, though this is less common with secondary amides.[5]

A systematic acid-base extraction during the workup is the most effective way to remove these common impurities before final purification.[6]

  • Acid Wash: Washing the organic layer (e.g., dichloromethane or ethyl acetate) with a dilute acid like 1M HCl will protonate any unreacted aniline, converting it into a water-soluble ammonium salt that partitions into the aqueous layer.

  • Base Wash: A subsequent wash with a dilute base like 1M NaOH will deprotonate any unreacted 3-methoxybenzoic acid, converting it into its water-soluble sodium salt.[1]

After these washes, the remaining organic layer should primarily contain your desired neutral product, 3-methoxy-N-phenylbenzamide.

Question 3: My purification by recrystallization is inefficient, with either poor recovery of pure material or no crystal formation.

Answer: Recrystallization success hinges on the correct choice of solvent system.[7] The ideal solvent should dissolve 3-methoxy-N-phenylbenzamide poorly at room temperature but well at its boiling point.

  • Solvent Selection: Given the aromatic and amide functionalities, moderately polar solvents are a good starting point. A common and effective system for N-substituted benzamides is a binary mixture, such as ethanol/water or ethyl acetate/hexane.[8][9]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot, more polar solvent (e.g., ethanol). Then, slowly add the less polar "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (the saturation point). Add a drop or two more of the hot polar solvent to redissolve the precipitate, then allow the solution to cool slowly.

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, adding a "seed crystal" from a previous pure batch can initiate crystallization.

  • Product Loss: Using too much solvent during recrystallization is a common cause of low recovery. Always use the minimum amount of hot solvent required to fully dissolve the crude product. Washing the collected crystals should be done with a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Question 4: The analytical data (¹H NMR, IR) of my product is inconsistent with the structure of 3-methoxy-N-phenylbenzamide.

Answer: If your spectra are clean but inconsistent, double-check the isomeric structure of your starting materials. If the spectra show extra peaks, it confirms the presence of impurities that were not removed during workup and purification.

  • Isomeric Confusion: Ensure you started with 3-methoxybenzoyl chloride or 3-methoxybenzoic acid, not the 2- or 4-methoxy isomers. The aromatic proton splitting patterns in the ¹H NMR spectrum are distinct for each isomer. For the 3-methoxy product, you expect to see four protons on the methoxy-substituted ring with complex splitting patterns, while the N-phenyl ring will show three distinct signals (for the ortho, meta, and para protons).

  • Expected Spectroscopic Features:

    • ¹H NMR: Look for a sharp singlet around 3.8 ppm (the -OCH₃ protons), a broad singlet for the N-H proton (often >8 ppm), and a series of multiplets in the aromatic region (approx. 7.0-7.9 ppm).

    • IR Spectroscopy: Key peaks to confirm amide formation include a strong C=O stretch (around 1650-1680 cm⁻¹) and an N-H stretch (a sharp peak around 3300-3500 cm⁻¹).

If unexpected peaks are present, refer back to the troubleshooting steps for removing acidic or basic impurities.[6] If those fail, column chromatography may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 3-methoxy-N-phenylbenzamide on a lab scale?

A1: The Schotten-Baumann reaction using 3-methoxybenzoyl chloride and aniline is highly reliable and straightforward.[1][2] This method avoids the need for specialized coupling reagents and typically proceeds quickly at room temperature. The use of a biphasic system (e.g., dichloromethane and aqueous NaOH) or an organic solvent with a tertiary amine base (e.g., dichloromethane and triethylamine) are both effective.[1]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside pure samples of your starting materials (aniline and 3-methoxybenzoic acid/chloride). The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, typically less polar, product spot has appeared. A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

Q3: What are the key physicochemical properties of 3-methoxy-N-phenylbenzamide?

A3: The properties are summarized in the table below. Note that while specific experimental solubility data is sparse, its structure suggests poor water solubility, similar to related compounds.[10]

PropertyValueSource
CAS Number 6833-23-4[11]
Molecular Formula C₁₄H₁₃NO₂[11]
Molecular Weight 227.26 g/mol [11]
Predicted LogP 2.95[11]
Predicted Water Solubility Low; likely <0.1 mg/mL[10]
Appearance White to off-white solid[1]

Q4: How should 3-methoxy-N-phenylbenzamide be stored for long-term stability?

A4: As a stable crystalline solid, it should be stored in a tightly sealed container at room temperature, protected from light and moisture. While amides are generally resistant to hydrolysis, especially N-phenyl amides which are stabilized by the electron-withdrawing phenyl group, minimizing exposure to strong acids or bases during storage is good practice.[12]

Protocols & Visualizations

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from established methods for N-phenylbenzamide synthesis.[1][2]

Materials:

  • Aniline (1.0 eq)

  • 3-methoxybenzoyl chloride (1.05 eq)

  • Dichloromethane (DCM)

  • Triethylamine (TEA, 1.1 eq)

  • 1M Hydrochloric Acid

  • 1M Sodium Hydroxide

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve aniline (1.0 eq) and triethylamine (1.1 eq) in dry DCM in a round-bottom flask equipped with a magnetic stirrer, under a nitrogen atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-methoxybenzoyl chloride (1.05 eq) in dry DCM to the flask dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor completion by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with:

    • 1M HCl (to remove TEA and unreacted aniline)

    • 1M NaOH (to remove any hydrolyzed acid chloride)

    • Water

    • Brine

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Recrystallization

Procedure:

  • Transfer the crude 3-methoxy-N-phenylbenzamide to an Erlenmeyer flask.

  • Add a minimal volume of hot ethanol to the flask, just enough to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes persistently turbid.

  • Add a few more drops of hot ethanol to clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water (50:50).

  • Dry the crystals in a vacuum oven to obtain the pure 3-methoxy-N-phenylbenzamide.

Diagrams

Synthesis_Workflow cluster_react Reaction cluster_workup Workup cluster_purify Purification Reactants Aniline + 3-Methoxybenzoyl Chloride in DCM/TEA Reaction Stir at RT (1-2h) Reactants->Reaction 0°C start Wash_HCl 1. Wash (1M HCl) Reaction->Wash_HCl Wash_NaOH 2. Wash (1M NaOH) Wash_HCl->Wash_NaOH Wash_H2O 3. Wash (Water/Brine) Wash_NaOH->Wash_H2O Dry 4. Dry (Na2SO4) & Evaporate Wash_H2O->Dry Recrystallize Recrystallize (Ethanol/Water) Dry->Recrystallize Crude Solid Filter_Dry Filter & Dry Recrystallize->Filter_Dry Product Pure Product Filter_Dry->Product

Caption: General workflow for synthesis and purification.

Troubleshooting_Tree start Crude Product is Impure (e.g., colored, multiple TLC spots) q1 Suspect Unreacted Aniline? start->q1 a1_yes Perform 1M HCl Wash q1->a1_yes Yes q2 Suspect Unreacted 3-Methoxybenzoic Acid? q1->q2 No a1_yes->q2 a2_yes Perform 1M NaOH Wash q2->a2_yes Yes q3 Impurities Persist? q2->q3 No a2_yes->q3 a3_yes Recrystallize from Ethanol/Water q3->a3_yes Yes fail Consider Column Chromatography q3->fail No/Ineffective end Pure Product a3_yes->end

Caption: Decision tree for purification troubleshooting.

References

  • Synthesis of A. 3-Methoxy-N-phenylbenzamide. PrepChem.com.[Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • 4-methoxy-3-nitro-N-phenylbenzamide | C14H12N2O4 | CID 7331. PubChem, National Center for Biotechnology Information.[Link]

  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? ResearchGate.[Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes.
  • 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. PubChem, National Center for Biotechnology Information.[Link]

  • 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426. PubChem, National Center for Biotechnology Information.[Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem.[Link]

  • Schotten–Baumann reaction. Wikipedia.[Link]

  • Separation of Phenylamine and Benzoic acid from N-phenylbenzamide. Reddit.[Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI.[Link]

  • Nitration of N-phenylbenzamide. Chemistry Stack Exchange.[Link]

  • Chemistry Schotten Baumann Reaction. SATHEE.[Link]

  • Coupling Reagents. Aapptec Peptides.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-N-Phenylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 3-methoxy-N-phenylbenzamide. This scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including antiviral, anticancer, and enzyme-inhibiting properties.[1][2][3] By systematically exploring the impact of structural modifications on biological outcomes, this document aims to equip researchers and drug development professionals with the insights needed to guide the rational design of more potent and selective therapeutic agents.

Core Scaffold and Rationale for Modification

The N-phenylbenzamide framework is a key structural feature in various clinically significant drugs, such as kinase inhibitors.[3] The inherent versatility of this scaffold allows for extensive chemical modification at two primary sites: the benzamide ring (Ring A) and the N-phenyl ring (Ring B). The 3-methoxy group on Ring A often plays a crucial role in promoting cytotoxic activity by facilitating ligand-protein interactions, although its lipophilic nature can present challenges for drug transport.[4] Understanding how substitutions on these rings modulate biological activity is paramount for lead optimization.

SAR_Overview cluster_scaffold Core 3-Methoxy-N-phenylbenzamide Scaffold cluster_ringA Ring A Modifications (Benzamide) cluster_ringB Ring B Modifications (N-Phenyl) Scaffold Scaffold A_mod Substitutions here (e.g., amino groups) modulate binding and selectivity. Scaffold->A_mod B_mod Substitutions here critically influence potency and spectrum of activity. (e.g., halogens, alkyls) Scaffold->B_mod

Caption: Key modification sites on the 3-methoxy-N-phenylbenzamide scaffold.

Comparative SAR Analysis Across Biological Activities

The following sections dissect the SAR of 3-methoxy-N-phenylbenzamide analogs against various biological targets, supported by experimental data from peer-reviewed studies.

Antiviral Activity (Enterovirus 71)

Recent research has identified the N-phenylbenzamide scaffold as a novel and promising class of inhibitors for Enterovirus 71 (EV71), a significant pathogen causing hand-foot-mouth disease.[2]

  • Critical Role of the N-Phenyl Ring (Ring B): The aromaticity of Ring B is non-negotiable for anti-EV71 activity. Experimental data demonstrates that replacing the N-phenyl ring with a non-aromatic cyclohexyl group completely abolishes antiviral effects.[2] This underscores the necessity of the phenyl moiety, likely for essential π-π stacking or hydrophobic interactions within the viral target's binding pocket.

  • Influence of Substituents on Ring B: The electronic properties of substituents on the N-phenyl ring are a major determinant of potency.

    • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, specifically halogens like chlorine (Cl) and bromine (Br), at the para-position of Ring B significantly enhances anti-EV71 activity.[2] Bromine, in particular, appears to be optimal.

    • Lead Compound: The analog 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) emerged as a highly promising lead, exhibiting inhibitory activity against multiple EV71 strains with IC₅₀ values in the low micromolar range (5.7–12 µM).[2] Crucially, this compound displayed a high selectivity index, with a cytotoxicity (TC₅₀) of 620 µM, indicating a wide therapeutic window.[2]

Anticancer and Cytotoxic Activity

The N-phenylbenzamide moiety is a well-established pharmacophore in oncology, most notably as a core component of several kinase inhibitors.[3] Analogs of 3-methoxy-N-phenylbenzamide have been explored for their cytotoxic potential against various cancer cell lines.

  • Impact of Heterocyclic Moieties: The incorporation of additional heterocyclic systems can significantly enhance anticancer activity. For instance, a series of imidazole-based N-phenylbenzamide derivatives demonstrated potent cytotoxic effects, with IC₅₀ values ranging from 7.5 to 11.1 μM against tested cancer cell lines.[3]

  • Role of the Methoxy Group: The methoxy group is known to promote cytotoxic activity in many molecular contexts by enhancing binding to protein targets.[4] However, this must be balanced, as excessive lipophilicity from multiple methoxy groups can impede aqueous solubility and bioavailability, hindering drug delivery to the tumor site.[4]

  • General Trends for Kinase Inhibition: While not specific to the 3-methoxy analog, broader SAR studies on benzamide-based kinase inhibitors suggest that substitutions capable of forming key hydrogen bonds within the ATP-binding pocket are crucial for high-affinity inhibition.

Enzyme Inhibition

This scaffold has been successfully adapted to target a range of enzymes, including histone deacetylases (HDACs) and metabolic enzymes.

  • HDAC Inhibition: Benzamide derivatives are a known class of HDAC inhibitors.[5] Quantitative structure-activity relationship (QSAR) studies have revealed that increasing the electron density on the benzamide ring (Ring A) enhances inhibitory activity.[5] This finding suggests that electron-donating substituents, such as the 3-methoxy group, are favorable for this target class.

  • Chitin Synthesis Inhibition: In a related series of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, modifications to the phenyl ring provided valuable SAR insights. Small hydrophobic substituents (halogens, methyl, ethyl) enhanced activity, whereas bulky groups (tert-butyl, NO₂, CF₃) were detrimental.[6] This highlights the importance of substituent size and hydrophobicity on the N-phenyl ring for fitting into an enzyme's active site.[6]

  • Glycogen Phosphorylase (GP) Inhibition: Benzamide derivatives have been successfully designed as inhibitors of GP, an enzyme involved in glucose metabolism.[1] Systematic modification of the benzamide scaffold led to compounds with significantly improved potency (e.g., IC₅₀ = 2.68 µM), demonstrating the scaffold's utility for developing enzyme inhibitors.[1]

Summary of Structure-Activity Relationships

The table below consolidates the key SAR findings for 3-methoxy-N-phenylbenzamide analogs across different biological activities.

Modification Site Substituent/Change Target/Activity Effect on Activity Quantitative Data (Example) Reference
Ring B (N-Phenyl) Replacement with CyclohexylAnti-EV71Activity Abolished-[2]
Ring B (N-Phenyl) para-BrAnti-EV71Increased PotencyIC₅₀ = 5.7 µM[2]
Ring B (N-Phenyl) para-ClAnti-EV71Increased Potency-[2]
Ring B (N-Phenyl) Small Alkyl or HalogenChitin SynthesisIncreased Potency-
Ring B (N-Phenyl) Bulky groups (t-Bu, CF₃)Chitin SynthesisDecreased Potency-[6]
Ring A (Benzamide) Increased Electron DensityHDAC InhibitionIncreased Potency-[5]
Core Scaffold Addition of ImidazoleAnticancerIncreased PotencyIC₅₀ = 7.5–11.1 µM

Experimental Protocols and Methodologies

The trustworthiness of SAR data hinges on robust and reproducible experimental methods. The following sections outline the standard protocols used to synthesize and evaluate these compounds.

General Synthesis of 3-Methoxy-N-Phenylbenzamide Analogs

The synthesis of this class of compounds is typically achieved via a straightforward amide coupling reaction.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps Acid Substituted 3-Methoxybenzoic Acid Step1 Step 1: Acid Activation (e.g., with SOCl₂ or EDC/HOBt) Forms reactive intermediate. Acid->Step1 Amine Substituted Aniline Amine->Step1 Step2 Step 2: Amide Coupling Reaction with aniline in basic conditions (e.g., TEA). Step1->Step2 Step3 Step 3: Purification (e.g., Column Chromatography, Recrystallization) Step2->Step3 Product Final Product: 3-Methoxy-N-phenylbenzamide Analog Step3->Product

Caption: General workflow for the synthesis of N-phenylbenzamide analogs.

Step-by-Step Protocol:

  • Carboxylic Acid Activation: The substituted 3-methoxybenzoic acid (1 equivalent) is converted into a more reactive species. A common method is the formation of an acid chloride by refluxing with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[7] Alternatively, peptide coupling reagents like EDC and HOBt can be used.

  • Amide Coupling: The activated acid is then reacted with the desired substituted aniline (1-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DCM, THF). A non-nucleophilic base, such as triethylamine (TEA) or DIPEA, is added to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions (e.g., dilute HCl, NaHCO₃, brine) to remove excess reagents and byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Final Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the pure N-phenylbenzamide analog. Characterization is confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Antiviral Cytopathic Effect (CPE) Assay

This self-validating assay quantifies a compound's ability to protect host cells from virus-induced death.

  • Cell Seeding: Host cells (e.g., Vero cells for EV71) are seeded into 96-well plates and allowed to form a confluent monolayer.

  • Compound Preparation: The test compounds are serially diluted to create a range of concentrations.

  • Infection and Treatment: The cell culture medium is removed, and the cells are infected with a predetermined titer of the virus (e.g., EV71) in the presence of the serially diluted compounds.

  • Controls: Several controls are run in parallel on the same plate:

    • Cell Control: Cells with no virus and no compound (represents 100% viability).

    • Virus Control: Cells with virus but no compound (represents 0% protection).

    • Toxicity Control: Cells with compound but no virus (to determine the compound's cytotoxicity).

  • Incubation: The plates are incubated for a period sufficient for the virus to cause significant cell death (cytopathic effect) in the virus control wells (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT or MTS assay. The absorbance is read using a plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated as the compound concentration that provides 50% protection against the viral CPE. The 50% cytotoxic concentration (TC₅₀) is the concentration that kills 50% of the cells in the absence of the virus. The Selectivity Index (SI = TC₅₀/IC₅₀) is then calculated as a measure of the compound's therapeutic window.[2]

Conclusion and Future Directions

The 3-methoxy-N-phenylbenzamide scaffold is a highly tractable platform for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a clear roadmap for optimization. For antiviral applications against EV71, efforts should focus on exploring a wider range of electron-withdrawing substituents on the para-position of the N-phenyl ring. For anticancer and enzyme-inhibiting applications, modifications to the benzamide ring to enhance electron density and the strategic addition of hydrogen-bond-donating/accepting groups are promising avenues. Future work should also prioritize the evaluation of pharmacokinetic properties to ensure that potent compounds identified through in vitro screening can achieve effective concentrations in vivo.

References

  • Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (n.d.).
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health.
  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (n.d.). Frontiers.
  • Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. (2023). PMC - NIH.
  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.). National Institutes of Health.
  • Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (n.d.). PMC - NIH.
  • Discovering benzamide derivatives as glycogen phosphorylase inhibitors and their binding site at the enzyme. (2007). PubMed.
  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (n.d.). MDPI.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (n.d.). PMC.
  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. (n.d.). ACS Publications.
  • Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (n.d.). PubMed Central.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). National Institutes of Health.
  • Piperidyl benzamides SAR: bicyclic amine modifications. (n.d.). ResearchGate.
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023). Semantic Scholar.
  • Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (n.d.). ResearchGate.
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024).
  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.).

Sources

comparative analysis of different synthesis routes for 3-methoxy-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Methoxy-N-phenylbenzamide (CAS: 6833-23-4) Significance: This molecule serves as a fundamental model for amide bond formation in medicinal chemistry, representing a core scaffold in various kinase inhibitors and GPCR ligands. Its synthesis highlights the critical trade-offs between reactivity, atom economy, and purification complexity.

This guide compares three distinct synthesis routes:

  • Route A: Acyl Chloride Activation (The Industrial Standard) – Prioritizes yield and kinetics.

  • Route B: Carbodiimide Coupling (The Medicinal Chemistry Standard) – Prioritizes mild conditions and functional group tolerance.

  • Route C: Boric Acid Catalysis (The Green Chemistry Alternative) – Prioritizes atom economy and waste reduction.

Comparative Analysis Dashboard

The following table summarizes the performance metrics for each route based on experimental data and process parameters.

MetricRoute A: Acyl ChlorideRoute B: EDC/HOBt CouplingRoute C: Boric Acid Catalysis
Reaction Mechanism Nucleophilic Acyl Substitution (High Energy)Activated Ester IntermediateDehydrative Condensation
Yield (Typical) 90 – 98%75 – 85%60 – 80%
Atom Economy Low (Generates SO₂/HCl salts)Very Low (Generates Urea/HOBt waste)High (Generates only H₂O)
Reaction Time < 1 Hour (Fast)4 – 12 Hours12 – 24 Hours
Purification Extraction / RecrystallizationColumn Chromatography often requiredExtraction / Distillation
Scalability Excellent Poor (Costly reagents)Good (Solvent handling is key)
Cost Profile LowHighVery Low

Detailed Synthesis Routes

Route A: The Acyl Chloride Method (Standard Protocol)

Principle: Conversion of 3-methoxybenzoic acid to its highly reactive acid chloride derivative using thionyl chloride, followed by nucleophilic attack by aniline.

Mechanism & Workflow: The carboxylic acid is activated by SOCl₂, forming an acyl chloride intermediate. This species is highly electrophilic, allowing the weak nucleophile (aniline) to attack rapidly. A base (Et₃N) is required to scavenge the HCl byproduct.

RouteA Start 3-Methoxybenzoic Acid Inter 3-Methoxybenzoyl Chloride Start->Inter Activation Reagent1 SOCl2 / Reflux Reagent1->Inter Product 3-Methoxy-N-phenylbenzamide Inter->Product Amidation Waste Byproducts: SO2, HCl, Et3N·HCl Inter->Waste Reagent2 Aniline + Et3N (DCM, 0°C) Reagent2->Product Product->Waste Workup separation

Figure 1: Reaction pathway for Acyl Chloride activation showing intermediate formation and byproduct generation.

Experimental Protocol:

  • Activation: In a dry round-bottom flask equipped with a reflux condenser, dissolve 3-methoxybenzoic acid (10.0 mmol) in anhydrous dichloromethane (DCM) (20 mL). Add thionyl chloride (12.0 mmol) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess SOCl₂.

  • Coupling: Redissolve the crude acid chloride in dry DCM (10 mL). Cool to 0°C.[1]

  • Addition: Slowly add a solution of aniline (10.0 mmol) and triethylamine (12.0 mmol) in DCM (10 mL) dropwise over 15 minutes. The reaction is exothermic.[]

  • Completion: Stir at room temperature for 30 minutes. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol/water if necessary.

Critical Insight: This method is robust but moisture-sensitive. The quality of the acid chloride intermediate determines the yield.

Route B: Carbodiimide Coupling (EDC/HOBt)

Principle: In situ activation of the carboxylic acid using a carbodiimide (EDC) and an additive (HOBt) to suppress racemization (though not an issue here) and form a reactive active ester.

Mechanism & Workflow: EDC reacts with the carboxylate to form an O-acylisourea. HOBt attacks this unstable intermediate to form a defined OBt-active ester, which is then aminolyzed by aniline.

RouteB Reactants 3-Methoxybenzoic Acid + Aniline ActiveEster OBt-Active Ester (Transient Intermediate) Reactants->ActiveEster Activation (DMF, RT) Coupling Reagents: EDC·HCl + HOBt + DIPEA Coupling->ActiveEster Product 3-Methoxy-N-phenylbenzamide ActiveEster->Product Aminolysis UreaWaste Water-Soluble Urea Byproduct ActiveEster->UreaWaste Elimination

Figure 2: Mechanism of EDC/HOBt coupling highlighting the active ester intermediate.

Experimental Protocol:

  • Dissolution: Dissolve 3-methoxybenzoic acid (10.0 mmol) in DMF (30 mL).

  • Activation: Add HOBt (11.0 mmol) and EDC·HCl (11.0 mmol). Stir for 15 minutes at room temperature.

  • Addition: Add aniline (10.0 mmol) followed by DIPEA (22.0 mmol).

  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Dilute with ethyl acetate (100 mL). Wash extensively with water (3x) and LiCl solution (to remove DMF), followed by 1M HCl and brine.

  • Purification: The product often requires flash column chromatography (SiO₂, Hexane/EtOAc gradient) to remove urea byproducts if they are not fully water-soluble.

Critical Insight: While "mild," this route suffers from poor atom economy due to the high molecular weight of the coupling reagents relative to the water molecule being removed. It is preferred only when acid-sensitive groups are present.

Route C: Boric Acid Catalyzed Direct Amidation

Principle: A green chemistry approach utilizing boric acid [B(OH)₃] as a catalyst to activate the carboxylic acid through a cyclic transition state, facilitating water elimination at elevated temperatures.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Charging: Add 3-methoxybenzoic acid (10.0 mmol), aniline (10.0 mmol), and boric acid (1.0 mmol, 10 mol%) to toluene or xylene (50 mL).

  • Reaction: Reflux vigorously for 12–24 hours. Water generation is visible in the trap.

  • Workup: Cool the mixture. If the product precipitates, filter it directly. Otherwise, wash the toluene layer with hot water (to remove boric acid) and concentrate.

  • Purification: Recrystallization.

Critical Insight: This is the most atom-economical route. However, it requires high temperatures (>110°C), making it unsuitable for thermally labile substrates. For 3-methoxy-N-phenylbenzamide, which is thermally stable, this is an excellent industrial option.

References

  • PrepChem. Synthesis of 3-Methoxy-N-phenylbenzamide. (Acid Chloride Protocol).[3] Retrieved from

  • MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives. (Coupling Reagent Protocols). Molecules 2013. Retrieved from

  • Organic Syntheses. Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines.[4][5][6] (Green Catalysis Protocol). Org.[1][7][8] Synth. 2012, 89, 432. Retrieved from

  • UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (Advanced Borate Catalysis). Retrieved from

Sources

A definitive guide to confirming the structure of 3-methoxy-N-phenylbenzamide using 2D NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of 2D Nuclear Magnetic Resonance (NMR) techniques for the structural elucidation of 3-methoxy-N-phenylbenzamide, a compound with relevance in medicinal chemistry.[1][2]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds.[3] While 1D-NMR provides essential information, complex molecules can lead to overcrowded spectra.[3] 2D-NMR experiments, such as COSY, HSQC, and HMBC, offer a solution by correlating different nuclei and resolving ambiguities.[3][4]

This guide will walk through the experimental design, data interpretation, and comparative analysis of these 2D NMR methods for the unambiguous structural confirmation of 3-methoxy-N-phenylbenzamide. The molecular formula of this compound is C14H13NO2, and its structure consists of a benzamide backbone with a methoxy group on one aromatic ring and an N-phenyl substitution.[5][6]

The strategic advantage of a multi-pronged 2D NMR approach

Relying on a single analytical method can sometimes lead to incomplete or ambiguous structural assignments. A combination of 2D NMR experiments, however, provides a self-validating system for structural confirmation.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for mapping out the proton spin systems within the two aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[4][7] This experiment is highly sensitive and definitively links proton signals to their corresponding carbon atoms.[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over longer ranges, typically two to three bonds.[7][8] This is instrumental in connecting the different fragments of the molecule, such as the two aromatic rings through the amide bond.

The synergy of these techniques allows for a comprehensive and unambiguous determination of the molecular structure.

Experimental Protocol: Acquiring high-quality 2D NMR data

The following is a detailed, step-by-step methodology for acquiring the necessary 2D NMR spectra for 3-methoxy-N-phenylbenzamide.

Sample Preparation:

  • Dissolve approximately 25-30 mg of synthesized and purified 3-methoxy-N-phenylbenzamide in 0.6 mL of deuterated chloroform (CDCl3).[9] The choice of solvent is critical to avoid signal overlap with the analyte.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any undissolved material to maintain magnetic field homogeneity.[9]

Instrumentation and Parameters:

  • Spectrometer: A 500 MHz NMR spectrometer equipped with an indirect-detect probe is recommended for optimal sensitivity.[9]

  • 1D Proton and Carbon Spectra: Acquire standard 1D ¹H and ¹³C spectra to serve as references for the 2D experiments.

  • COSY:

    • Use a standard gradient-enhanced COSY (gCOSY) pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • HSQC:

    • Employ an edited HSQC sequence to differentiate between CH/CH3 and CH2 signals by their phase.[7]

    • Optimize the spectral widths in both the proton and carbon dimensions to cover all relevant signals.

  • HMBC:

    • Set the long-range coupling constant (J-coupling) to an average value of 8 Hz to observe both two- and three-bond correlations.[7]

    • Acquire a sufficient number of scans, as HMBC is generally less sensitive than HSQC.

Data Interpretation and Structural Elucidation

The following tables summarize the expected 1D and 2D NMR data for 3-methoxy-N-phenylbenzamide.

Table 1: ¹H and ¹³C NMR Data of 3-methoxy-N-phenylbenzamide

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1-~166
2-~135
3~7.4 (d)~118
4-~160
5~7.3 (t)~129
6~7.0 (dd)~119
7~7.5 (d)~112
8 (OCH3)~3.8 (s)~55
1'-~138
2'/6'~7.6 (d)~120
3'/5'~7.3 (t)~129
4'~7.1 (t)~124
NH~8.0 (s)-

Table 2: Key 2D NMR Correlations for 3-methoxy-N-phenylbenzamide

ProtonCOSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
H3H5C3C1, C2, C5
H5H3, H6C5C3, C4, C6, C7
H6H5, H7C6C2, C4, C5
H7H6C7C2, C5, C6
OCH3-C8C4
H2'/6'H3'/5'C2'/6'C1', C3'/5', C4'
H3'/5'H2'/6', H4'C3'/5'C1', C2'/6', C4'
H4'H3'/5'C4'C2'/6'
NH--C1, C1'

Step-by-Step Analysis:

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks within the two aromatic rings. For the methoxy-substituted ring, correlations will be observed between H5 and its neighbors H3 and H6, and between H6 and H7. For the N-phenyl ring, correlations will exist between H2'/6' and H3'/5', and between H3'/5' and H4'.

  • HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon. For example, the proton at ~3.8 ppm will show a correlation to the carbon at ~55 ppm, confirming the methoxy group. Similarly, all aromatic protons will be correlated to their respective carbons.

  • HMBC Analysis: The HMBC spectrum is crucial for connecting the molecular fragments.

    • The amide proton (NH) will show a correlation to the carbonyl carbon (C1) and the ipso-carbon of the N-phenyl ring (C1'). This is a key correlation that establishes the amide linkage.

    • The methoxy protons (OCH3) will show a correlation to C4, confirming its position on the benzoyl ring.

    • Protons on the benzoyl ring (e.g., H3) will show long-range correlations to other carbons within that ring (e.g., C1, C2, C5), further confirming the substitution pattern.

    • Similarly, protons on the N-phenyl ring will show correlations to other carbons within that ring, solidifying its structure.

Visualizing the Connections

The following diagrams illustrate the key correlations that confirm the structure of 3-methoxy-N-phenylbenzamide.

G cluster_benzoyl Benzoyl Ring cluster_phenyl N-Phenyl Ring C1 C1=O C2 C2 N N-H C1->N C3 C3-H C4 C4-OCH3 C5 C5-H C6 C6-H C7 C7-H C1' C1' C2' C2'-H C3' C3'-H C4' C4'-H C5' C5'-H C6' C6'-H N->C1' H3 H3 H5 H5 H3->H5 H6 H6 H5->H6 H7 H7 H6->H7 OCH3 OCH3

Caption: Key COSY correlations in 3-methoxy-N-phenylbenzamide.

G cluster_benzoyl Benzoyl Ring cluster_phenyl N-Phenyl Ring C1 C1=O C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 C7 C7 C8 OCH3 C1' C1' C2' C2' N N-H H_N NH H_N->C1 H_N->C1' H3 H3 H3->C1 H3->C2 H3->C5 OCH3_H OCH3 OCH3_H->C4

Caption: Key HMBC correlations in 3-methoxy-N-phenylbenzamide.

Comparison with Alternative Analytical Techniques

While other analytical methods provide valuable information, they often lack the definitive structural detail offered by 2D NMR.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can suggest the presence of certain functional groups. However, it cannot distinguish between isomers.

  • Infrared (IR) Spectroscopy: Identifies functional groups based on their vibrational frequencies, such as the amide C=O and N-H stretches. It does not, however, provide information on the connectivity of the molecule.

  • 1D NMR Spectroscopy: While fundamental, 1D ¹H and ¹³C NMR spectra can be difficult to interpret for molecules with multiple aromatic regions, as signal overlap is common.[3]

The combination of COSY, HSQC, and HMBC provides a complete and unambiguous picture of the molecular structure, overcoming the limitations of these other techniques.

Conclusion

The structural confirmation of 3-methoxy-N-phenylbenzamide is definitively achieved through a synergistic application of 2D NMR techniques. COSY establishes the proton-proton connectivities within the aromatic rings, HSQC links protons to their directly attached carbons, and HMBC provides the crucial long-range correlations that piece the entire molecular puzzle together. This multi-faceted approach represents a robust and self-validating methodology that is indispensable in the fields of chemical research and drug development, ensuring the absolute structural integrity of synthesized compounds.

References

  • PrepChem. (n.d.). Synthesis of A. 3-Methoxy-N-phenylbenzamide. Retrieved from [Link]

  • Molport. (n.d.). Compound 3-methoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHOXY-N-PHENYLBENZAMIDE | CAS 6833-23-4. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Chen, Y., Shao, C., Huang, Z., Zhang, Y., Cai, X., She, Z., Zhou, S., & Lin, Y. (2009). Structure elucidation and NMR assignments for two amide alkaloids from a Mangrove endophytic Fungus (No. ZZF-22). Magnetic Resonance in Chemistry, 47(1), 92–95.
  • MDPI. (n.d.). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. Retrieved from [Link]

  • ACS Publications. (2026, January 27). Shimojilide, a Potent and Selective Antiproliferative Cyclic Lipopeptide from a Marine Cyanobacterium Okeania sp.. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzanilide. Retrieved from [Link]

Sources

Bridging the Translational Gap: In Vivo Validation of N-Phenylbenzamide Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

N-phenylbenzamides (NPBs) represent a privileged scaffold in medicinal chemistry, widely recognized for their ability to mimic the pharmacophore of Combretastatin A-4 (CA-4) and bind to the colchicine site of tubulin. While they frequently exhibit low-nanomolar potency in vitro, the class is notorious for high lipophilicity and poor aqueous solubility, leading to a high attrition rate during in vivo translation.

This guide outlines a rigorous validation framework to distinguish a "hit" from a "drug." We compare the validation of a hypothetical optimized candidate (NPB-Lead ) against a standard reference (CA-4 ) and a non-optimized analog (NPB-Analog ), focusing on the critical transition from Petri dish to xenograft.

Phase I: The In Vitro "Go/No-Go" Gateway

Before animal studies, the compound must clear specific mechanistic and metabolic hurdles. Mere cytotoxicity is insufficient; you must prove on-target efficacy and metabolic resilience.

Mechanistic Validation (The "Why")

NPBs function by destabilizing microtubules. To validate this mechanism, we track the signaling cascade from binding to apoptosis.

TubulinPathway Compound NPB-Lead (Compound) Target Tubulin (Colchicine Site) Compound->Target Binds (Kd < 100nM) Effect1 Microtubule Depolymerization Target->Effect1 Inhibits Assembly Checkpoint G2/M Phase Arrest Effect1->Checkpoint Spindle Collapse Outcome Apoptosis (Caspase-3 Activation) Checkpoint->Outcome Cell Death

Figure 1: Mechanism of Action. NPB-Lead binds the colchicine site, preventing polymerization, triggering G2/M arrest and subsequent apoptosis.[1]

Comparative In Vitro Profile

The table below illustrates the selection criteria. NPB-Lead is selected not just for potency, but for metabolic stability (t1/2).

MetricNPB-Lead (Optimized)NPB-Analog (Early Hit)CA-4 (Reference)Validation Threshold
Tubulin IC50 15 nM45 nM2.4 nM< 50 nM (Cell-free)
Cellular IC50 (MCF-7) 22 nM110 nM4.0 nM< 100 nM (Cell-based)
Solubility (pH 7.4) 25 µg/mL< 1 µg/mL5 µg/mL> 10 µg/mL (for formulation)
Microsomal Stability (t1/2) > 60 min< 10 min< 15 min> 30 min (Human/Mouse)

Expert Insight: Many NPBs fail because researchers ignore the Microsomal Stability column. If


 min, the compound will likely clear before achieving therapeutic exposure in mice, regardless of its nanomolar potency.

Phase II: Formulation & Pharmacokinetics (PK)

The primary failure mode for N-phenylbenzamides in vivo is precipitation in the bloodstream or poor absorption. Standard saline is rarely sufficient.

The "DPP" Vehicle Strategy

Based on solubility profiles of lipophilic benzamides, we utilize a DMA/PEG/PG cosolvent system to ensure solubility up to 20 mg/kg without precipitation.

  • Vehicle Composition: 20% N,N-Dimethylacetamide (DMA) + 40% Propylene Glycol (PG) + 40% PEG-400.[2]

  • Administration: Slow IV bolus or IP.

PK Validation Protocol

Objective: Confirm exposure (


) exceeds the cellular 

for at least 6 hours.
  • Subjects: SD Rats (n=3 per timepoint).

  • Dose: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Analysis: LC-MS/MS detection of parent compound.

Phase III: In Vivo Efficacy (Xenograft Model)

This is the definitive test. We use a H22 (Murine Hepatocellular) or MCF-7 (Human Breast) xenograft model. The N-phenylbenzamide must demonstrate Tumor Growth Inhibition (TGI) > 50% to be considered active.

Experimental Workflow

InVivoWorkflow cluster_0 Step 1: Establishment cluster_1 Step 2: Treatment (21 Days) cluster_2 Step 3: Analysis Inoculation Tumor Inoculation (1x10^6 cells SC) Staging Tumor Staging (Reach 100 mm³) Inoculation->Staging Randomization Randomization (n=8/group) Staging->Randomization Dosing Dosing Regimen (IV, Q2D or IP, QD) Randomization->Dosing Measurement Endpoints: Vol (mm³) & Body Weight (g) Dosing->Measurement Histology Histology: CD31 (Vessels) & TUNEL (Apoptosis) Measurement->Histology

Figure 2: In Vivo Efficacy Workflow. A standardized 21-day protocol ensures statistical relevance.

Comparative Efficacy Data (Representative)

The following table summarizes typical results expected for a validated N-phenylbenzamide lead compared to controls.

GroupDose (mg/kg)RouteScheduleTGI% (Day 21)Body Weight Change (%)Interpretation
Vehicle -IVQ2D0%+2.5%Baseline Growth
NPB-Lead 10IVQ2D58.1% -3.2%Validated Efficacy
NPB-Lead 20IVQ2D84.0% -8.5%Dose-Dependent Response
Ref-CA4 20IVQ2D72.0%-12.4%Potent but Toxic
NPB-Analog 20IVQ2D15.0%-1.0%Failed Translation

Key Takeaway:

  • NPB-Lead achieves superior TGI (>50%) with manageable weight loss (<10%).

  • Ref-CA4 (Combretastatin) is highly potent but often induces significant weight loss due to systemic vascular toxicity.

  • NPB-Analog failed despite in vitro activity, likely due to poor PK (metabolic instability) or precipitation in the vehicle.

Safety & Toxicity Profiling

N-phenylbenzamides targeting tubulin can cause neurotoxicity and cardiotoxicity. Validation requires monitoring specific safety signals:

  • Body Weight: Loss of >20% requires immediate euthanasia (humane endpoint).

  • Neurotoxicity: Observe for gait abnormalities or hind limb paralysis (common with tubulin binders).

  • Vascular Disruption: Because these compounds often act as Vascular Disrupting Agents (VDAs), check for central necrosis in tumors (desired) vs. hemorrhage in healthy tissue (undesired).

References

  • Li, N. et al. (2023).[1] Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo.[1][3][4][5][6] European Journal of Medicinal Chemistry, 256, 115402.[1]

  • Yang, Y. et al. (2024).[3] Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site.[3][4][6] European Journal of Medicinal Chemistry, 267, 116177.

  • Zheng, Y.B. et al. (2016). A novel nitrobenzoate microtubule inhibitor that overcomes multidrug resistance exhibits antitumor activity.[5] Scientific Reports, 6, 31472. [5]

  • Li, Y. et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat.[2] Journal of Pharmacological and Toxicological Methods, 81, 29-36.

  • Wang, F. et al. (2021).[7] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[4][6] European Journal of Medicinal Chemistry, 216, 113316.[4]

Sources

Comparative Assessment of the Physicochemical Properties of Substituted Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzamide Scaffold

Substituted benzamides (e.g., sulpiride, amisulpride, raclopride) represent a "privileged structure" in medicinal chemistry, particularly for targeting Dopamine D2 and D3 receptors. However, their utility is frequently bottlenecked by a single physicochemical paradox: balancing high receptor affinity with blood-brain barrier (BBB) permeability.

Unlike classical neuroleptics (e.g., phenothiazines) which are highly lipophilic, substituted benzamides are often polar. Their efficacy relies heavily on specific structural modifications—most notably the ortho-methoxy effect —to modulate lipophilicity (


) and ionization (

) without sacrificing the pharmacophore required for binding.

This guide provides a comparative analysis of these properties and details the experimental protocols required to validate them in a drug discovery setting.

Mechanistic Insight: The "Ortho-Methoxy" Effect

To understand the physicochemical behavior of this class, one must understand the intramolecular hydrogen bond (IMHB).

In 2-methoxybenzamides (like amisulpride and raclopride), the amide proton (


) forms a strong IMHB with the oxygen of the ortho-methoxy group. This interaction creates a pseudo-six-membered ring (

conformation).

Physicochemical Consequences:

  • Conformational Locking: It rigidifies the molecule, pre-organizing it for receptor binding (reducing the entropic penalty of binding).

  • Lipophilicity Boost: By "hiding" the polar amide hydrogen from the solvent, the desolvation energy required to enter the lipophilic BBB is reduced. This explains why ortho-substituted benzamides often have higher CNS penetration than their para- or meta- isomers.

Visualization: The Conformational Lock Mechanism

Benzamide_IMHB Amide_NH Amide N-H (Donor) Pseudo_Ring Pseudo-S6 Ring Formation Amide_NH->Pseudo_Ring H-Bonding Ortho_OMe Ortho-Methoxy O (Acceptor) Ortho_OMe->Pseudo_Ring Lipophilicity Increased Lipophilicity (LogP Boost) Pseudo_Ring->Lipophilicity Shields Polar H Binding Receptor Affinity (Entropic Advantage) Pseudo_Ring->Binding Rigidification

Figure 1: The formation of the intramolecular hydrogen bond (IMHB) between the amide nitrogen and ortho-methoxy group, leading to enhanced lipophilicity and binding affinity.

Comparative Data Analysis

The following table contrasts three benchmark substituted benzamides. Note the correlation between the substituents, LogP, and their clinical profile.

CompoundStructure Key FeaturesLogP (Exp)pKa (Base)BBB PermeabilityClinical/Research Use
Sulpiride Sulfonamide, ortho-OMe0.5 (Low)9.0Low (Requires high dose)Atypical Antipsychotic
Amisulpride Ethylsulfonyl, ortho-OMe1.1 - 1.79.3ModerateSchizophrenia (Positive/Negative symptoms)
Raclopride 3,5-Dichloro, ortho-OMe2.6 (High)9.1HighPET Radiotracer (High affinity)
Remoxipride Bromine substituted2.18.9HighHistorically used (Withdrawn due to toxicity)

Analysis:

  • Sulpiride is the most hydrophilic. Its low LogP results in poor passive diffusion across the BBB, necessitating high oral doses (up to 800-1200 mg/day) to achieve central occupancy.

  • Raclopride possesses electron-withdrawing chlorines which, combined with the ortho-methoxy group, optimize the lipophilicity for rapid CNS entry, making it ideal for PET imaging where rapid kinetics are required.

Validated Experimental Protocols

Protocol A: Shake-Flask LogP Determination with HPLC Detection

Why this method? Potentiometric methods can fail with low solubility compounds. The Shake-Flask method, coupled with HPLC, offers the highest specificity, separating the parent compound from potential degradation products during the equilibration phase.

Reagents:

  • n-Octanol (HPLC Grade, pre-saturated with water).

  • Phosphate Buffer (pH 7.4, pre-saturated with octanol).[1]

  • HPLC System (C18 Column).

Workflow:

  • Phase Pre-saturation: Vigorously shake n-octanol and phosphate buffer (1:1) for 24 hours. Allow to separate. This prevents volume changes during the actual experiment.

  • Stock Preparation: Dissolve the benzamide (e.g., 1 mg) in the pre-saturated aqueous phase (if hydrophilic like Sulpiride) or octanol phase (if lipophilic).

  • Equilibration:

    • Combine 1 mL of aqueous stock with 1 mL of pre-saturated octanol in a glass vial.

    • Rotate (do not vortex vigorously to avoid emulsions) for 4 hours at 25°C.

    • Centrifuge at 3000g for 20 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample both phases.

    • Inject onto HPLC.

    • Calculate Partition Coefficient (

      
      ) using peak areas (
      
      
      
      ):
      
      
    • Report as

      
      .[1][2]
      
Protocol B: pKa Determination via Potentiometric Titration

Why this method? Benzamides have a basic nitrogen (pyrrolidine/amine) and often an acidic sulfonamide/amide. Potentiometry determines the exact ionization state at physiological pH.

Workflow:

  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature (25°C).

  • Sample Prep: Dissolve the compound (approx

    
     M) in water. If solubility is an issue, use a co-solvent method (Methanol/Water ratios of 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
    
  • Titration:

    • Add 0.15 M KCl to maintain ionic strength.[3]

    • Titrate with 0.1 M HCl (to protonate) or NaOH (to deprotonate) using an automated titrator.

    • Record pH vs. Volume added.[3]

  • Calculation: Use the Bjerrum plot method or Gran's plot to identify the inflection point, which corresponds to the pKa.

Visualization: Experimental Workflow

LogP_Workflow Start Start: Benzamide Sample Presat 1. Solvent Pre-saturation (Octanol/Water 24h) Start->Presat Mix 2. Equilibration (Slow Rotation, 25°C) Presat->Mix Sep 3. Phase Separation (Centrifuge 3000g) Mix->Sep HPLC 4. HPLC Analysis (Both Phases) Sep->HPLC Calc 5. Data Output (LogP = log([Oct]/[Aq])) HPLC->Calc

Figure 2: Step-by-step workflow for the Shake-Flask LogP determination method using HPLC detection.

Conclusion

For researchers developing novel benzamides, the data indicates that lipophilicity is the primary lever for optimization. While the basic nitrogen is non-negotiable for D2 receptor anchoring, the substituent at the ortho position (typically methoxy) and the nature of the para substituent (sulfone vs. halogen) dictate the drug's ability to reach that receptor in vivo.

When characterizing new derivatives, rely on HPLC-based Shake-Flask LogP and Potentiometric pKa measurements rather than in-silico predictions, as the intramolecular hydrogen bonding network significantly alters experimental behavior compared to calculated models.

References

  • Comparison of Conformational and Physico-Chemical Properties of Amisulpride and Sulpiride. ResearchGate. Available at: [Link]

  • Effects of Intramolecular Hydrogen Bonds on Lipophilicity. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Setup and Validation of Shake-Flask Procedures for LogD Determination. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

  • Amisulpride PubChem Compound Summary. National Library of Medicine. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methoxy-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
3-methoxy-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.